Product packaging for Demethylwedelolactone Sulfate(Cat. No.:)

Demethylwedelolactone Sulfate

Cat. No.: B3027529
M. Wt: 380.3 g/mol
InChI Key: PHQCOGFAQDXAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Demethylwedelolactone Sulfate, also known as this compound, is a useful research compound. Its molecular formula is C15H8O10S and its molecular weight is 380.3 g/mol. The purity is usually 95%.
The exact mass of the compound Demethylwedelolactone (Sulfate) is 379.98381762 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8O10S B3027529 Demethylwedelolactone Sulfate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQCOGFAQDXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Demethylwedelolactone Sulfate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Demethylwedelolactone Sulfate (B86663) is a sulfated coumestan (B1194414), a class of natural polyphenolic compounds. Isolated from Eclipta prostrata L., this compound is a derivative of Demethylwedelolactone.[1][2][3][4][5] The addition of a sulfate group is expected to enhance its aqueous solubility and potentially modulate its biological activity compared to the parent compound.[6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of Demethylwedelolactone Sulfate, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public domain data specifically for the sulfated form, information regarding its parent compound, Demethylwedelolactone, is included for contextual understanding.

Chemical Structure and Properties

This compound is structurally characterized by a core coumestan skeleton, which consists of a fused furan (B31954) ring system attached to a chromenone. The systematic name for this compound is 1,8,9-Trihydroxy-6-oxo-6H-benzofuro[3,2-c]chromen-3-yl hydrogen sulfate.[7] The sulfate moiety is located at the C3 position of the chromenone core.

The parent compound, Demethylwedelolactone, is a tetrahydroxylated coumestan.[8] The sulfation at one of the hydroxyl groups significantly alters the molecule's polarity.

Physicochemical Data

Quantitative experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes its basic chemical properties and includes data for its parent compound for comparison.

PropertyThis compoundDemethylwedelolactone (Parent Compound)
Chemical Formula C₁₅H₈O₁₀S[1]C₁₅H₈O₇[8]
Molecular Weight 380.28 g/mol [1][7]300.23 g/mol [8]
CAS Number 1318240-80-0[1]6468-55-9[8]
Synonyms Demethylwedelolactone 3-sulfate[2][6]Norwedelolactone, 1,3,8,9-Tetrahydroxycoumestan[9]
Appearance Not specified (likely a solid)Solid[10]
Solubility Soluble in DMSO[4]Soluble in DMSO, DMF, and Ethanol[9]
Botanical Source Eclipta prostrata L.[1][2][3][4]Eclipta alba[9]
Structural Diagram

The chemical structure of this compound is depicted below, illustrating the core coumestan framework and the position of the sulfate group.

Caption: Figure 1. Chemical structure of this compound.

Experimental Protocols

Synthesis of Demethylwedelolactone (Parent Compound)

The total synthesis of Demethylwedelolactone has been reported in the literature.[10] A common strategy involves the coupling of two key aromatic precursors, followed by cyclization to form the coumestan core.

Key Synthetic Steps:

  • Preparation of Precursors: Synthesis of appropriately substituted phenyl and benzofuran (B130515) precursors.

  • Coupling Reaction: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, are often employed to link the two precursors.[11]

  • Cyclization: An oxidative cyclization step is typically used to form the furan ring of the coumestan system.

  • Deprotection: Removal of protecting groups from the hydroxyl functionalities to yield the final Demethylwedelolactone product.

The following diagram illustrates a generalized workflow for the synthesis of the coumestan core.

Synthesis_Workflow start Aromatic Precursor A (e.g., Substituted Phenyl) coupling Palladium-Catalyzed Cross-Coupling start->coupling precursorB Aromatic Precursor B (e.g., Substituted Benzofuran) precursorB->coupling intermediate Coupled Intermediate coupling->intermediate cyclization Oxidative Cyclization intermediate->cyclization protected_core Protected Coumestan Core cyclization->protected_core deprotection Deprotection protected_core->deprotection final_product Demethylwedelolactone deprotection->final_product

Caption: Figure 2. Generalized synthetic workflow for the coumestan core.

Proposed Sulfation of Demethylwedelolactone

The introduction of a sulfate group onto a phenolic hydroxyl group can be achieved through various sulfation agents. A common laboratory method involves the use of a sulfur trioxide-pyridine complex or chlorosulfonic acid.

Proposed Protocol:

  • Dissolution: Dissolve Demethylwedelolactone in a suitable aprotic solvent (e.g., pyridine (B92270) or DMF).

  • Reaction: Add the sulfating agent (e.g., sulfur trioxide-pyridine complex) to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Quenching: After the reaction is complete, quench the reaction mixture with water or a buffer solution.

  • Purification: Purify the resulting this compound using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the parent compound, Demethylwedelolactone, has been reported to possess a range of pharmacological effects, including anti-inflammatory, hepatoprotective, and anti-cancer activities. It is plausible that the sulfated derivative may exhibit similar or modified activities.

Potential Signaling Pathways

The biological activities of coumestans are often attributed to their ability to modulate various cellular signaling pathways. Although direct evidence for this compound is lacking, the known activities of its parent compound and other polyphenols suggest potential interactions with key signaling cascades.

Potential Targets and Pathways:

  • Inflammatory Pathways: Demethylwedelolactone has been shown to attenuate inflammation. This may involve the inhibition of pro-inflammatory cytokines and enzymes through pathways such as NF-κB and MAPK signaling.

  • Oxidative Stress Pathways: As a phenolic compound, it is likely to possess antioxidant properties, potentially by scavenging reactive oxygen species (ROS) and modulating antioxidant defense mechanisms like the Nrf2 pathway.

  • Cancer-Related Pathways: Demethylwedelolactone has been reported to inhibit the motility and invasiveness of breast cancer cells. This suggests potential interference with signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt and STAT signaling pathways.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related compounds.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK receptor->IKK Activates DMS Demethylwedelolactone Sulfate DMS->IKK Inhibits? NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylates IκBα NFkB p50/p65 NFkB_complex->NFkB IκBα degradation gene_expression Pro-inflammatory Gene Expression NFkB->gene_expression Translocates & Induces

Caption: Figure 3. Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a naturally derived coumestan with potential for further scientific investigation. While data on this specific sulfated compound is currently sparse, the known biological activities of its parent compound, Demethylwedelolactone, suggest that it may be a valuable molecule for research in areas such as inflammation, cancer, and oxidative stress.

Future research should focus on:

  • Total Synthesis and Characterization: Development of a robust synthetic route and full characterization of this compound using modern analytical techniques (NMR, MS, etc.).

  • In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities, including its anti-inflammatory, antioxidant, and anti-cancer properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) profile to determine its potential as a therapeutic agent.

This technical guide serves as a foundational resource for scientists and researchers interested in this compound. The provided information, though constrained by the limited availability of specific data, highlights the potential of this compound and aims to stimulate further investigation into its chemical and biological properties.

References

Demethylwedelolactone Sulfate: A Technical Guide to Its Natural Sources, Extraction, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (B190455) sulfate (B86663) is a sulfated coumestan, a class of heterocyclic compounds found in various plant species. As a sulfated derivative of demethylwedelolactone, it exhibits increased water solubility, which can significantly influence its pharmacokinetic properties and biological activity. This technical guide provides an in-depth overview of the natural sources of demethylwedelolactone sulfate, methodologies for its extraction and isolation, and an exploration of its biosynthetic origins and potential biological signaling pathways.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant species Eclipta prostrata L., also known as false daisy.[1][2] This herb, belonging to the Asteraceae family, has a long history of use in traditional medicine, particularly in Ayurveda. The parent compound, demethylwedelolactone, has also been identified in Hypericum erectum and Eclipta alba.[3] While Eclipta prostrata is the confirmed source of the sulfated form, quantitative data regarding its concentration remains limited in publicly available literature.

Quantitative Data of Related Compounds in Eclipta prostrata
CompoundPlant PartExtraction SolventAnalytical MethodConcentration/YieldReference
WedelolactoneAerial partsMethanolHPLC5.12% of methanolic extract[4]
DemethylwedelolactoneAerial partsMethanolHPLC1.04% of methanolic extract[4]
WedelolactoneAerial parts70% EthanolHPLC378.6 mg/100 g (Ultrasonic extraction)[5]
WedelolactoneAerial parts70% EthanolHPLC172.9 mg/100 g (Conventional extraction)[5]

Note: The absence of specific quantitative data for this compound highlights a research gap that warrants further investigation using sensitive analytical techniques such as LC-MS/MS.

Experimental Protocols: Extraction and Isolation

A standardized protocol for the extraction and isolation of this compound has not been extensively published. However, based on the methodologies used for its parent compound and other coumestans from Eclipta prostrata, a general approach can be outlined.

General Extraction and Fractionation Workflow

The following workflow represents a common strategy for extracting coumestans from Eclipta prostrata.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis A Dried & Powdered Eclipta prostrata Plant Material B Methanol or Ethanol Extraction (Soxhlet or Maceration) A->B C Crude Extract B->C D Solvent Partitioning (e.g., with Ethyl Acetate) C->D E Ethyl Acetate Fraction (Enriched in Coumestans) D->E F Column Chromatography (Silica Gel or Sephadex) E->F G Fractions Containing Target Compound F->G H Preparative HPLC (C18 Column) G->H I Pure Demethylwedelolactone Sulfate H->I J Structural Elucidation (NMR, Mass Spectrometry) I->J G A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D Chalcone C->D CHS E Naringenin (Flavanone) D->E CHI F Daidzein (Isoflavone) E->F IFS G 2'-Hydroxydiadzein F->G I2'H H Pterocarpan G->H Multiple Steps I Coumestrol H->I Multiple Steps J Demethylwedelolactone I->J Hydroxylation K This compound J->K L Sulfotransferase (PAPS as sulfate donor) L->K G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B TLR4/TNFR A->B C IKK Complex B->C D IκBα C->D Phosphorylation E NF-κB (p65/p50) D->E Ubiquitination & Degradation F Nucleus E->F Translocation G Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) F->G H This compound H->C Inhibition

References

A Technical Guide to the Biosynthesis of Demethylwedelolactone Sulfate in Eclipta prostrata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Eclipta prostrata (L.) L., a member of the Asteraceae family, is a medicinal plant rich in bioactive secondary metabolites, including the coumestans wedelolactone (B1682273) (WDL) and demethylwedelolactone (B190455) (DWL). These compounds are recognized for a wide range of pharmacological activities. This technical guide provides a detailed overview of the putative biosynthetic pathway of demethylwedelolactone and its subsequent sulfation to form demethylwedelolactone sulfate (B86663). The pathway originates from the general phenylpropanoid pathway and proceeds through flavonoid and isoflavonoid (B1168493) intermediates. This document synthesizes current knowledge derived from transcriptomic, metabolomic, and molecular docking studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic route to facilitate further research and drug development.

Introduction

Demethylwedelolactone is a coumestan (B1194414), a class of polycyclic aromatic compounds derived from the phenylpropanoid pathway. In Eclipta prostrata, these compounds are key to the plant's medicinal properties. While the biosynthesis of many flavonoids and isoflavonoids is well-understood, the specific pathway leading to wedelolactone and its derivatives has been the subject of more recent investigation. A comprehensive study integrating de novo comparative transcriptomics and metabolomics has elucidated a putative pathway for wedelolactone and demethylwedelolactone biosynthesis[1][2]. Furthermore, the presence of demethylwedelolactone sulfate has been confirmed in E. prostrata, suggesting a final modification step that may alter the compound's bioavailability and bioactivity[1]. This guide details the proposed enzymatic steps from the primary metabolite phenylalanine to the final sulfated product.

The Putative Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the shikimate and phenylpropanoid pathways, which are central to the production of a vast array of secondary metabolites in plants[3][4]. The pathway then branches into the flavonoid and isoflavonoid synthesis routes to produce the coumestan core.

Phenylpropanoid Pathway: Phenylalanine to p-Coumaroyl CoA

The pathway initiates with the amino acid L-Phenylalanine. A series of three enzymatic reactions converts it into the key intermediate p-Coumaroyl CoA.

  • Phenylalanine ammonia-lyase (PAL): Converts L-Phenylalanine to Cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates Cinnamic acid to produce p-Coumaric acid.

  • 4-coumarate-CoA ligase (4CL): Activates p-Coumaric acid into its CoA ester, p-Coumaroyl CoA.

Flavonoid and Isoflavonoid Synthesis: p-Coumaroyl CoA to Coumestrol (B1669458)

From p-Coumaroyl CoA, the pathway proceeds through a complex series of reactions involving chalcones, flavanones, and isoflavones, ultimately leading to the formation of the coumestan ring system[5].

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of p-Coumaroyl CoA with three molecules of Malonyl-CoA to form Naringenin chalcone.

  • Chalcone Isomerase (CHI): Induces the stereospecific cyclization of Naringenin chalcone into Naringenin.

  • Flavone (B191248) Synthase (FNS): Converts Naringenin to Apigenin.

  • Isoflavone Synthase (IFS): A key branching point, this enzyme rearranges the flavone backbone to produce Genistein from Apigenin.

  • Isoflavone Reductase (IFR) & Pterocarpan Synthase (PTS) related enzymes: A series of hydroxylation, reduction, and cyclization steps convert Genistein into the direct precursor of coumestans, Daidzein, and subsequently to Coumestrol. While the exact intermediates can vary, the pathway converges on the formation of Coumestrol[5].

Final Steps: Coumestrol to this compound

The final steps involve the modification of the coumestrol backbone to yield demethylwedelolactone and its subsequent sulfation.

  • Hydroxylation (Cytochrome P450-dependent monooxygenase): Coumestrol undergoes hydroxylation to produce demethylwedelolactone[5].

  • Sulfation (Sulfotransferase - SOT): Demethylwedelolactone is sulfated to yield Demethylwedelolactone 3-sulfate[1]. While the specific sulfotransferase in E. prostrata has not yet been characterized, the presence of numerous sulfated flavonoids like luteolin-7-sulfate and apigenin-7-sulfate in the plant strongly supports the existence of SOTs capable of acting on polyphenol scaffolds[2]. Plant sulfotransferases catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group of the substrate.

Data Presentation: Quantitative Analysis

Quantitative data from metabolomic and transcriptomic studies provide insight into the regulation and dynamics of the biosynthesis pathway. The following tables summarize key findings from the literature[2][6].

Table 1: Metabolite Accumulation in E. prostrata Tissues
MetaboliteRoot (µg/g DW)Shoot (µg/g DW)
Naringenin1.2 ± 0.152.5 ± 0.3
Apigenin0.8 ± 0.11.9 ± 0.22
Demethylwedelolactone (DWL)15.5 ± 2.1 5.2 ± 0.6
Wedelolactone (WDL)4.8 ± 0.522.1 ± 2.5
Data are presented as mean ± standard deviation. DW = Dry Weight.
Table 2: Relative Gene Expression (qRT-PCR) in Different Tissues (Fold change relative to root)
GeneStemLeafFlowerSeed
PAL1.52.82.11.8
C4H1.83.52.52.0
4CL2.04.13.02.2
CHS2.25.03.82.9
CHI1.94.53.22.5
IFS2.55.84.13.3
Expression levels of key biosynthetic genes are generally higher in aerial parts, correlating with higher WDL accumulation in the shoot.

Experimental Protocols

The elucidation of this pathway involved several key experimental techniques. Below are detailed methodologies based on published studies[1][2].

Metabolite Extraction and LC-MS/MS Analysis
  • Sample Preparation: Freeze-dry plant tissues (root, shoot, leaf, etc.) and grind into a fine powder.

  • Extraction: Extract 100 mg of powdered tissue with 1 mL of 80% methanol. Vortex vigorously and sonicate for 30 minutes. Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC-MS/MS System: An Agilent 1290 Infinity LC system coupled to a Sciex QTRAP 6500+ mass spectrometer.

  • Chromatographic Separation:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known metabolites.

    • Ion Source Parameters: IonSpray Voltage: -4500 V; Temperature: 550°C; Gas 1: 55 psi; Gas 2: 60 psi; Curtain Gas: 35 psi.

    • MRM Transitions: Specific precursor-to-product ion transitions are optimized for each compound (e.g., Demethylwedelolactone: m/z 299.0 -> 284.0).

RNA Extraction and qRT-PCR Analysis
  • RNA Extraction: Extract total RNA from 100 mg of powdered tissue using the RNeasy Plant Mini Kit (Qiagen) according to the manufacturer's protocol, including an on-column DNase I digestion step.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qRT-PCR:

    • System: Applied Biosystems QuantStudio 7 Flex Real-Time PCR System.

    • Reaction Mix: 10 µL SYBR Green PCR Master Mix, 1 µL of cDNA template, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

    • Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Data Analysis: Use the 2-ΔΔCt method for relative quantification, with a housekeeping gene (e.g., Actin) as the internal control.

Mandatory Visualizations

Diagram 1: Overall Biosynthesis Pathway

Caption: Putative biosynthesis pathway of this compound in E. prostrata.

Diagram 2: Experimental Workflow

Caption: Integrated workflow for pathway elucidation in E. prostrata.

Conclusion

The biosynthesis of this compound in Eclipta prostrata is a complex, multi-step process rooted in the plant's primary and secondary metabolism. This guide has outlined the putative pathway, supported by recent transcriptomic and metabolomic data. While the core pathway to demethylwedelolactone is becoming clearer, the final sulfation step, catalyzed by a putative sulfotransferase, represents a key area for future research. The characterization of this enzyme and a deeper understanding of the pathway's regulation will be crucial for metabolic engineering efforts and for fully harnessing the therapeutic potential of E. prostrata's unique coumestans. The provided protocols and data serve as a foundational resource for researchers in this field.

References

A Comparative Analysis of Demethylwedelolactone and its Sulfated Metabolite: Chemical Properties and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical properties of Demethylwedelolactone (DWL) and its sulfated form, Demethylwedelolactone Sulfate (B86663) (DWLS). Understanding the distinct characteristics of these two compounds is crucial for research into their therapeutic potential, particularly in drug development where pharmacokinetics and bioavailability are key considerations. This document summarizes their chemical properties, outlines relevant experimental protocols, and visualizes potential biological signaling pathways.

Core Chemical Properties: A Comparative Overview

The addition of a sulfate group significantly alters the physicochemical properties of Demethylwedelolactone, primarily enhancing its aqueous solubility. This modification has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. The following table summarizes the known and predicted chemical properties of both compounds.

Chemical PropertyDemethylwedelolactoneDemethylwedelolactone Sulfate
Molecular Formula C₁₅H₈O₇[1]C₁₅H₈O₁₀S[2]
Molecular Weight 300.22 g/mol [1]380.28 g/mol [2]
Appearance Black crystalline powder[3]Data not available
Melting Point >360 °C[3]Data not available
Boiling Point 531.4 ± 35.0 °C (Predicted)[3]Data not available
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.[3] Specific solubility in DMSO is reported as 2 mg/mL.[1]Enhanced water solubility compared to Demethylwedelolactone.[4] Soluble in DMSO (10 mM).
pKa (Predicted) 7.07 ± 0.20[3]Data not available

Experimental Protocols

The determination of the chemical properties listed above relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a compound can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) around the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (completion) are recorded as the melting range.

Determination of Solubility

The saturation shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, DMSO) in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Biological Signaling Pathways

Demethylwedelolactone and its parent compound, wedelolactone (B1682273), have been reported to exhibit anti-inflammatory, anti-cancer, and hepatoprotective effects.[1] These biological activities are often mediated through the modulation of specific intracellular signaling pathways. Based on studies of the closely related wedelolactone, it is hypothesized that Demethylwedelolactone may exert its anti-inflammatory effects through the inhibition of the NF-κB and JAK/STAT signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Wedelolactone has been shown to inhibit this pathway by preventing the degradation of IκBα.[5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex NF_kB NF-κB (p50/p65) IkB_p p-IκB IKK_Complex->IkB_p Phosphorylation IkB IκB Nucleus_translocation NF-κB NF_kB->Nucleus_translocation Translocation IkB_NF_kB IκB-NF-κB (Inactive) IkB_NF_kB->IKK_Complex DWL Demethylwedelolactone DWL->IKK_Complex Inhibition Proteasome Proteasome IkB_p->Proteasome Degradation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus_translocation->Gene_Transcription

Inhibition of the NF-κB Signaling Pathway by Demethylwedelolactone.
JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another key signaling cascade involved in inflammation and immunity. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Wedelolactone has been shown to down-regulate the IL-6/STAT3 signaling pathway.[7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT JAK->Receptor Phosphorylation JAK->STAT Phosphorylation p_STAT p-STAT STAT_Dimer STAT Dimer p_STAT->STAT_Dimer Dimerization Nucleus_translocation STAT Dimer STAT_Dimer->Nucleus_translocation Translocation DWL Demethylwedelolactone DWL->JAK Inhibition Gene_Transcription Inflammatory Gene Transcription Nucleus_translocation->Gene_Transcription

Inhibition of the JAK/STAT Signaling Pathway by Demethylwedelolactone.

Conclusion

The sulfation of Demethylwedelolactone represents a critical metabolic transformation that significantly enhances its hydrophilicity. This alteration is expected to have a major impact on its pharmacokinetic profile, potentially influencing its bioavailability and therapeutic efficacy. While the biological activities of Demethylwedelolactone are being increasingly explored, particularly its role in modulating inflammatory pathways such as NF-κB and JAK/STAT, further research is required to fully elucidate the pharmacological properties of its sulfated metabolite. A comprehensive understanding of both compounds is essential for the continued development of coumestan-based therapeutics.

References

In Vitro Anti-Cancer Activity of Demethylwedelolactone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Demethylwedelolactone Sulfate: Extensive literature searches did not yield specific data on the in vitro anti-cancer activity, IC50 values, or detailed molecular mechanisms of this compound. The information presented in this guide pertains to its parent compounds, Demethylwedelolactone and Wedelolactone. The biological activity of the sulfated form may differ significantly.

Demethylwedelolactone and its related compound, Wedelolactone, are natural coumestans isolated from the plant Eclipta prostrata L.[1][2]. These compounds have garnered scientific interest for their potential anti-cancer properties, which are being explored through various in vitro studies. This technical guide provides an in-depth look at the available research on the anti-cancer activities of these compounds, focusing on quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data: Cytotoxicity of Demethylwedelolactone and Wedelolactone

The anti-proliferative effects of Demethylwedelolactone and Wedelolactone have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

CompoundCancer Cell LineIC50 ValueReference
DemethylwedelolactoneBreast Cancer (MDA-MB-231)Not explicitly stated, but inhibits invasion[3]
WedelolactoneOvarian Cancer (A2780)Dose-dependent growth inhibition[4]
WedelolactoneOvarian Cancer (A2780cisR)Dose-dependent growth inhibition (RF=1.1)[4]
WedelolactoneOvarian Cancer (A2780ZD0473R)Dose-dependent growth inhibition[4]

RF: Resistance Factor

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the in vitro anti-cancer activity of compounds like Demethylwedelolactone and Wedelolactone.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Demethylwedelolactone) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to quantify apoptotic cells by detecting the sub-G1 peak, which represents cells with fragmented DNA.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

  • Cell Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated for at least 2 hours at -20°C to fix the cells.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing PI and RNase A.

  • Incubation: The cells are incubated in the staining solution for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the sub-G1 phase is quantified to determine the level of apoptosis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-intercalating dye like propidium iodide in the presence of RNase A to degrade RNA.

  • Flow Cytometry: The fluorescence intensity of the stained cells is measured by a flow cytometer. The DNA content histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Molecular Mechanisms

Research on Wedelolactone has shed light on its potential mechanisms of anti-cancer action, which may provide insights into the activity of its derivatives.

Experimental Workflow for In Vitro Anti-Cancer Activity Assessment

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Molecular Target Identification cell_culture Cell Culture (Cancer Cell Lines) viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay compound_prep Compound Preparation (Demethylwedelolactone) compound_prep->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) viability_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Flow Cytometry) viability_assay->cell_cycle_analysis western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot cell_cycle_analysis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: General workflow for evaluating the in vitro anti-cancer activity of a compound.

c-Myc Oncogenic Signaling Interruption by Wedelolactone

Wedelolactone has been shown to interrupt the c-Myc oncogenic signaling pathway in prostate cancer cells.[5] c-Myc is a transcription factor that is often upregulated in cancers and plays a crucial role in cell proliferation, growth, and apoptosis.

G WDL Wedelolactone cMyc_exp c-Myc Expression WDL->cMyc_exp inhibits cMyc_activity c-Myc Transcriptional Activity cMyc_exp->cMyc_activity proliferation Cell Proliferation cMyc_activity->proliferation promotes apoptosis Apoptosis cMyc_activity->apoptosis inhibits

Caption: Wedelolactone inhibits c-Myc expression and activity.

Regulation of TGF-β1/Smad Signaling Pathway by Wedelolactone

In breast cancer models, Wedelolactone has been found to suppress tumor growth and metastasis by regulating the TGF-β1/Smad signaling pathway.[6] This pathway is involved in a process called epithelial-mesenchymal transition (EMT), which is critical for cancer cell migration and invasion.

G WDL Wedelolactone pSmad p-Smad2/3 WDL->pSmad inhibits TGFB1 TGF-β1 TGFB1->pSmad activates EMT Epithelial-Mesenchymal Transition (EMT) pSmad->EMT induces metastasis Metastasis EMT->metastasis promotes

Caption: Wedelolactone inhibits the TGF-β1/Smad signaling pathway.

References

Demystifying the Core Anti-inflammatory Mechanism of Demethylwedelolactone Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethylwedelolactone Sulfate (B86663) (DWS) is a sulfated coumestan, a class of polyphenolic compounds, derived from plants such as Eclipta prostrata. While direct research on the anti-inflammatory properties of DWS is limited, extensive studies on its precursors, Demethylwedelolactone (DWL) and Wedelolactone (WEL), provide a strong foundation for understanding its potential mechanisms of action. This technical guide synthesizes the available evidence, primarily from studies on WEL and DWL, to elucidate the core anti-inflammatory pathways likely modulated by DWS. The central hypothesis is that DWS exerts its anti-inflammatory effects through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascades. This guide provides a detailed overview of these mechanisms, quantitative data from related compounds, comprehensive experimental protocols, and visual representations of the key signaling pathways.

Core Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Pathways

The primary anti-inflammatory action of Demethylwedelolactone and its analogs is attributed to the suppression of key signaling pathways that orchestrate the inflammatory response, particularly in immune cells like macrophages.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. Studies on Wedelolactone (WEL) have demonstrated its ability to potently inhibit this pathway at multiple levels[1][3].

The proposed mechanism of NF-κB inhibition by Demethylwedelolactone analogs involves:

  • Prevention of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription[1]. WEL has been shown to inhibit the degradation and phosphorylation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm[1].

  • Inhibition of p65 Nuclear Translocation: By preventing IκBα degradation, WEL effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its function as a transcription factor[1][2].

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular inflammatory signals into intracellular responses[1]. These kinases are involved in the regulation of pro-inflammatory gene expression. Research on WEL indicates that it can modulate the activation of these MAPK pathways, although the precise effects may be cell-type and stimulus-dependent[1]. By interfering with MAPK signaling, Demethylwedelolactone analogs can further dampen the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects (Derived from Wedelolactone Studies)

While specific quantitative data for Demethylwedelolactone Sulfate is not available, the following tables summarize the dose-dependent inhibitory effects of Wedelolactone (WEL) on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data provides a valuable reference for the potential potency of DWS.

Table 1: Inhibition of Pro-inflammatory Mediators by Wedelolactone (WEL)

Inflammatory MediatorWEL Concentration (µM)Inhibition (%)Reference
Nitric Oxide (NO)0.1Significant[4]
1Significant[4]
10Significant[4]
Prostaglandin E2 (PGE2)0.1Significant[4]
1Significant[4]
10Significant[4]
Tumor Necrosis Factor-α (TNF-α)0.1Significant[4]
1Significant[4]
10Significant[4]

Table 2: Inhibition of Pro-inflammatory Enzyme Expression by Wedelolactone (WEL)

EnzymeWEL Concentration (µM)InhibitionReference
Inducible Nitric Oxide Synthase (iNOS)0.1, 1, 10Significant Inhibition of Protein Expression[4]
Cyclooxygenase-2 (COX-2)0.1, 1, 10Significant Inhibition of Protein Expression[4]

The Potential Role of the Sulfate Group

The presence of a sulfate group in DWS is likely to influence its physicochemical properties and biological activity. Sulfation is a common metabolic pathway for flavonoids and other polyphenols, and it can have several effects[5][6]:

  • Increased Water Solubility: The sulfate moiety generally increases the water solubility of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile[7].

  • Altered Bioavailability: The change in solubility and polarity due to sulfation can impact how the compound is absorbed and transported in the body.

  • Modulation of Biological Activity: Sulfation can either increase, decrease, or have no effect on the biological activity of a compound. In some cases, sulfated flavonoids have shown enhanced antioxidant and anti-inflammatory properties[5][8]. However, for other flavonoids, sulfation has been reported to abolish their anti-inflammatory activity[6]. The specific impact of sulfation on the anti-inflammatory activity of Demethylwedelolactone requires direct experimental investigation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the core mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

Anti_Inflammatory_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway DWS Demethylwedelolactone Sulfate (DWS) DWS->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation MAPK_pathway->NFκB Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_genes Activates Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Proposed anti-inflammatory mechanism of DWS.

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_assays Assays RAW264_7 RAW 264.7 Macrophages LPS_stimulation LPS Stimulation RAW264_7->LPS_stimulation DWS_treatment DWS Treatment LPS_stimulation->DWS_treatment Griess_Assay Griess Assay (NO measurement) DWS_treatment->Griess_Assay Analysis ELISA ELISA (Cytokine measurement e.g., TNF-α, IL-6) DWS_treatment->ELISA Analysis Western_Blot Western Blot (Protein expression e.g., iNOS, COX-2, p-p65) DWS_treatment->Western_Blot Analysis qPCR qPCR (mRNA expression) DWS_treatment->qPCR Analysis

Caption: General experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the anti-inflammatory effects of compounds like DWS.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in a murine macrophage cell line, a standard model for screening anti-inflammatory compounds.

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (DWS) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine production, shorter time points for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with DWS only.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.

    • Lyse the cells to extract total protein for Western blotting or total RNA for qPCR analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol outlines the quantitative measurement of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

  • Materials:

    • TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution).

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Assay diluent (as provided in the kit or 1% BSA in PBS).

  • Procedure:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with assay diluent for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

    • Add the substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Western Blotting for NF-κB p65

This protocol details the detection of the total and phosphorylated levels of the NF-κB p65 subunit in cell lysates.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for total NF-κB p65 or phosphorylated NF-κB p65 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds significant promise as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB and modulation of MAPK signaling pathways. However, it is crucial to acknowledge that this is an extrapolation from studies on its non-sulfated analogs.

Future research should focus on:

  • Direct evaluation of DWS: Conducting in vitro and in vivo studies to directly assess the anti-inflammatory efficacy of DWS and to determine its IC50 values for the inhibition of key inflammatory mediators.

  • Mechanistic studies of DWS: Investigating the precise molecular targets of DWS within the NF-κB and MAPK pathways to confirm if its mechanism is identical to that of WEL and DWL.

  • Pharmacokinetic and bioavailability studies: Characterizing the ADME profile of DWS to understand how sulfation impacts its delivery and metabolism in biological systems.

  • Structure-activity relationship studies: Comparing the anti-inflammatory potency of DWS with DWL and WEL to elucidate the role of the sulfate group in its biological activity.

Addressing these research gaps will be essential for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Antioxidant Potential of Demethylwedelolactone: A Technical Guide to the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the antioxidant potential of demethylwedelolactone (B190455) and the closely related compound, wedelolactone (B1682273), with a focus on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It is important to note that a comprehensive search of the available scientific literature did not yield specific quantitative data (such as IC50 values) for the DPPH radical scavenging activity of Demethylwedelolactone Sulfate (B86663) . The information presented herein pertains to the non-sulfated forms and should be considered as a proxy, highlighting a gap in the current research landscape.

Introduction: The Antioxidant Promise of Coumestans

Demethylwedelolactone, a naturally occurring coumestan (B1194414) found in plants such as Eclipta alba, has garnered significant interest for its diverse biological activities.[1] Coumestans, a class of polyphenolic compounds, are recognized for their potential health benefits, which are often attributed to their antioxidant properties.[2] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Antioxidants can mitigate this damage by scavenging free radicals.

The DPPH assay is a widely utilized, rapid, and reliable spectrophotometric method for evaluating the in vitro antioxidant capacity of chemical compounds and natural product extracts.[3] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a measurable change in color.[4] This guide provides a detailed examination of the available data and methodologies concerning the antioxidant potential of demethylwedelolactone and its analogs as assessed by the DPPH assay.

Quantitative Data on Antioxidant Activity

Sample/CompoundAssayIC50 Value / ActivityReference(s)
WedelolactoneMultiple Radical Scavenging AssaysPotent radical scavenging ability reported[5][6]
DemethylwedelolactoneTrypsin InhibitionIC50 of 3.0 µg/mL
Luteolin (from E. alba)DPPHIC50 of 12 µg/mL

Note: The trypsin inhibition IC50 value for demethylwedelolactone is provided to show a measured biological activity of the pure compound, though it is not an indicator of antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for determining the antioxidant activity of a test compound, such as demethylwedelolactone, using the DPPH assay. This protocol is a synthesis of methodologies reported in various studies.[4][7]

3.1. Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compound (Demethylwedelolactone)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

3.2. Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve an accurately weighed amount of DPPH in methanol or ethanol. This solution should be prepared fresh and kept in the dark to prevent degradation.

  • Test Compound Stock Solution: Prepare a stock solution of demethylwedelolactone in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control in the same manner as the test compound.

3.3. Assay Procedure (Microplate Method)

  • Blank Preparation: To appropriate wells of the microplate, add the solvent used for dissolving the test compound.

  • Control Preparation: To separate wells, add the DPPH solution and the corresponding solvent.

  • Sample Preparation: To the remaining wells, add the different concentrations of the test compound or positive control solutions.

  • Initiate Reaction: Add the DPPH working solution to all wells containing the test compound and positive control.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

3.4. Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution and solvent).

  • Asample is the absorbance of the sample (DPPH solution and test compound).

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations: Workflow and Mechanism

4.1. Experimental Workflow

The following diagram illustrates the key steps in the DPPH antioxidant assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Control prep_dpph->mix prep_sample Prepare Test Compound (Demethylwedelolactone) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

DPPH Assay Experimental Workflow

4.2. Proposed Antioxidant Mechanism

The antioxidant activity of coumestans like wedelolactone is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[2] Mechanistic studies on wedelolactone suggest that its antioxidant action involves a single electron transfer (SET) followed by radical adduct formation (RAF). The catechol moiety (an ortho-dihydroxybenzene group) present in the structure of wedelolactone is thought to be crucial for this radical-scavenging activity.

Antioxidant_Mechanism cluster_reactants Initial State cluster_reaction Reaction cluster_products Final State Demethylwedelolactone Demethylwedelolactone (with -OH groups) Reaction Hydrogen Atom Donation Demethylwedelolactone->Reaction donates H• DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_Radical->Reaction accepts H• Demethylwedelolactone_Radical Demethylwedelolactone Radical (Stabilized) Reaction->Demethylwedelolactone_Radical DPPH_H DPPH-H (Reduced Form, Yellow/Colorless) Reaction->DPPH_H

Radical Scavenging Mechanism

Conclusion and Future Directions

While qualitative evidence strongly suggests that demethylwedelolactone possesses significant antioxidant properties, this technical guide highlights a clear deficit in quantitative data, particularly for its sulfated form, in the context of the DPPH assay. The provided experimental protocol offers a standardized framework for researchers to conduct such evaluations. Future studies should focus on determining the specific DPPH IC50 values of pure demethylwedelolactone and its sulfate derivative to enable a more precise comparison with other antioxidants and to further elucidate its therapeutic potential. Understanding the structure-activity relationship, especially the role of sulfation on antioxidant capacity, will be critical for the advancement of drug development programs centered around this promising natural compound.

References

Demethylwedelolactone Sulfate: A Potential Multi-Targeted Agent in Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Hypothesized Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothesis-driven technical guide. As of the date of this publication, there is no direct published research on the mechanism of action of demethylwedelolactone (B190455) sulfate (B86663) specifically in prostate cancer. The following sections are based on the known activities of structurally related compounds, namely wedelolactone (B1682273) and demethylwedelolactone, and the established role of key signaling pathways in prostate cancer. The proposed mechanisms and experimental protocols are intended to serve as a roadmap for future research in this promising area.

Executive Summary

Prostate cancer remains a significant health concern, with the development of castration-resistant prostate cancer (CRPC) posing a major therapeutic challenge. The androgen receptor (AR) signaling axis is a key driver of prostate cancer progression, and intratumoral androgen synthesis is a critical mechanism of resistance to androgen deprivation therapy. This whitepaper outlines the theoretical mechanism of action of demethylwedelolactone sulfate, a sulfated coumestan (B1194414), as a novel therapeutic agent for prostate cancer. We hypothesize that this compound may exert its anti-cancer effects through a dual mechanism: inhibition of steroid sulfatase (STS) , thereby blocking the conversion of inactive steroid sulfates to active androgens, and modulation of key oncogenic signaling pathways , including the downregulation of Protein Kinase C epsilon (PKCε) and the c-Myc oncogene, based on the established activities of its parent compound, wedelolactone. This document provides a comprehensive overview of the proposed signaling pathways, detailed hypothetical experimental protocols to validate these mechanisms, and a summary of relevant quantitative data from studies on related compounds.

Introduction to Prostate Cancer and Unmet Needs

Prostate cancer is the one of the most common cancers diagnosed in men globally. While localized disease can be effectively treated, advanced and metastatic prostate cancer, particularly CRPC, has a poor prognosis. The growth and survival of prostate cancer cells are heavily dependent on androgens that activate the androgen receptor. Although androgen deprivation therapy is the cornerstone of treatment, the cancer invariably progresses to a castration-resistant state. This resistance is often driven by intratumoral androgen synthesis, where cancer cells produce their own androgens from precursor steroids.[1]

One of the key enzymes in this process is steroid sulfatase (STS), which hydrolyzes circulating steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS), into active steroids that can then be converted to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2] Therefore, STS is a compelling therapeutic target for CRPC.[3][4]

Wedelolactone and Demethylwedelolactone: Precedent for Anti-Cancer Activity

This compound belongs to the coumestan class of phytochemicals. Significant research on the related compound, wedelolactone, has established its potent anti-cancer effects in prostate cancer models.

Wedelolactone in Prostate Cancer

Wedelolactone has been shown to induce caspase-dependent apoptosis in both androgen-sensitive (LNCaP) and androgen-independent (PC3, DU145) prostate cancer cells.[4][5][6] Its mechanism of action is multi-faceted and includes:

  • Downregulation of c-Myc: Wedelolactone significantly reduces both the mRNA and protein levels of the c-Myc oncogene, a key driver of prostate cancer proliferation and androgen-independent growth.[7]

  • Inhibition of Protein Kinase C epsilon (PKCε): Wedelolactone induces apoptosis through the downregulation of PKCε, a protein kinase implicated in prostate cancer cell survival, without affecting the Akt signaling pathway.[5][6]

  • Inhibition of 5-Lipoxygenase (5-Lox): The apoptosis-inducing effects of wedelolactone are linked to its inhibition of 5-Lox, an enzyme involved in the metabolism of arachidonic acid, which is crucial for the survival of prostate cancer cells.[5][6]

  • Synergy with Enzalutamide (B1683756): Wedelolactone has been shown to act synergistically with the androgen receptor antagonist enzalutamide to inhibit prostate cancer cell viability.[7]

Demethylwedelolactone

Demethylwedelolactone, the direct precursor to this compound, has also demonstrated anti-cancer properties, although it is less studied in the context of prostate cancer. It is a known trypsin inhibitor and has been shown to suppress cell motility and invasion in breast cancer cells.[8]

Proposed Mechanism of Action of this compound in Prostate Cancer

Based on the chemical structure of this compound and the known biological activities of related compounds, we propose a primary and several secondary mechanisms of action in prostate cancer.

Primary Hypothesized Mechanism: Steroid Sulfatase (STS) Inhibition

The presence of a sulfate group on the demethylwedelolactone backbone strongly suggests its potential as a steroid sulfatase inhibitor. Coumarin-based sulfamates are a known class of potent STS inhibitors.[3][9][10] STS plays a critical role in providing a pool of active androgens within the prostate tumor microenvironment, thereby driving cancer progression and resistance to hormonal therapies.

By inhibiting STS, this compound would block the hydrolysis of DHEAS to DHEA, a key step in the intracrine synthesis of testosterone and DHT. This would lead to a reduction in androgen receptor activation and the subsequent downregulation of AR-target genes, ultimately inhibiting tumor growth.

STS_Inhibition_Pathway DHEAS DHEAS (circulating) STS Steroid Sulfatase (STS) DHEAS->STS Hydrolysis DHEA DHEA Androgens Testosterone / DHT DHEA->Androgens Intratumoral Synthesis AR Androgen Receptor (AR) Androgens->AR Binding AR_Activation AR Nuclear Translocation & Transcriptional Activity AR->AR_Activation TumorGrowth Prostate Cancer Cell Proliferation & Survival AR_Activation->TumorGrowth Upregulation of Target Genes STS->DHEA DMS Demethylwedelolactone Sulfate DMS->STS Inhibition

Secondary/Alternative Hypothesized Mechanisms

Drawing parallels from the known activities of wedelolactone, this compound may also exert its anti-cancer effects through the following pathways:

  • PKCε Inhibition and Apoptosis Induction: this compound may downregulate PKCε, leading to the activation of c-Jun N-terminal Kinase (JNK) and caspase-3, ultimately inducing apoptosis in prostate cancer cells.[5][6]

  • c-Myc Downregulation: The compound could potentially decrease the expression and transcriptional activity of the c-Myc oncogene, thereby inhibiting cell proliferation, invasion, and colony formation.[7]

Secondary_Mechanisms cluster_pkc PKCε Pathway cluster_myc c-Myc Pathway DMS Demethylwedelolactone Sulfate PKCe PKCε DMS->PKCe Inhibition cMyc_mRNA c-Myc mRNA DMS->cMyc_mRNA Downregulation JNK JNK Caspase3 Caspase-3 Apoptosis Apoptosis cMyc_Protein c-Myc Protein CellFunctions Proliferation, Invasion, Colony Formation

Quantitative Data from Related Compounds

While no quantitative data exists for this compound in prostate cancer, the following table summarizes key data for wedelolactone from published studies. This data provides a benchmark for the expected potency of related coumestans.

CompoundCell LineAssayResult (IC50)Reference
WedelolactoneLNCaPCell Viability~12 µM[5]
WedelolactonePC3Cell Viability~10 µM[5]
WedelolactoneDU145Cell Viability~8 µM[5]

Proposed Experimental Protocols

To test the hypotheses outlined above, a series of in vitro and in vivo experiments are proposed. These protocols are based on established methodologies used in the study of wedelolactone and other anti-cancer agents in prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability Cell Viability Assays (MTT/MTS) STS_Assay STS Activity Assay CellViability->STS_Assay WesternBlot Western Blot Analysis (AR, PSA, PKCε, c-Myc, Caspases) STS_Assay->WesternBlot qPCR qPCR Analysis (c-Myc, AR-target genes) WesternBlot->qPCR ApoptosisAssay Apoptosis Assays (Annexin V/PI, Caspase Activity) qPCR->ApoptosisAssay InvasionAssay Invasion & Migration Assays (Boyden Chamber) ApoptosisAssay->InvasionAssay Xenograft Prostate Cancer Xenograft Mouse Model InvasionAssay->Xenograft TumorGrowth Tumor Volume & Weight Measurement Xenograft->TumorGrowth IHC Immunohistochemistry (Ki-67, c-Myc, Cleaved Caspase-3) TumorGrowth->IHC SerumPSA Serum PSA Level Measurement IHC->SerumPSA DMS Demethylwedelolactone Sulfate DMS->CellViability

In Vitro Studies

6.1.1 Cell Culture: Androgen-sensitive (LNCaP) and androgen-independent (PC3, DU145) human prostate cancer cell lines will be used. Cells will be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

6.1.2 Cell Viability Assay (MTS Assay):

  • Objective: To determine the cytotoxic effects of this compound on prostate cancer cells.

  • Method: Cells will be seeded in 96-well plates and treated with increasing concentrations of this compound for 24, 48, and 72 hours. Cell viability will be assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega).

6.1.3 Steroid Sulfatase Activity Assay:

  • Objective: To determine if this compound inhibits STS activity in prostate cancer cells.

  • Method: LNCaP cells will be treated with this compound for 24 hours. Cell lysates will be incubated with a fluorogenic STS substrate (e.g., 4-methylumbelliferyl sulfate). The fluorescence of the product will be measured to determine STS activity.

6.1.4 Western Blot Analysis:

  • Objective: To assess the effect of this compound on the protein expression levels of key signaling molecules.

  • Method: Cells will be treated with this compound for 24-48 hours. Cell lysates will be subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with primary antibodies against AR, PSA, PKCε, c-Myc, cleaved caspase-3, and PARP. β-actin will be used as a loading control.

6.1.5 Quantitative Real-Time PCR (qPCR):

  • Objective: To determine the effect of this compound on the mRNA expression of c-Myc and AR-regulated genes.

  • Method: RNA will be extracted from treated cells and reverse-transcribed to cDNA. qPCR will be performed using primers for c-Myc, PSA, and other AR-target genes. GAPDH will be used as an internal control.

6.1.6 Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

  • Objective: To quantify the induction of apoptosis by this compound.

  • Method: Treated cells will be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.

6.1.7 Cell Invasion Assay (Boyden Chamber Assay):

  • Objective: To evaluate the effect of this compound on the invasive potential of prostate cancer cells.

  • Method: Prostate cancer cells will be seeded in the upper chamber of a Matrigel-coated Boyden chamber, with this compound added to the medium. The lower chamber will contain a chemoattractant. After incubation, the number of cells that have invaded through the Matrigel will be quantified.

In Vivo Studies

6.2.1 Prostate Cancer Xenograft Model:

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Method: Male athymic nude mice will be subcutaneously injected with LNCaP or PC3 cells. Once tumors are established, mice will be randomized into control and treatment groups. This compound will be administered via oral gavage or intraperitoneal injection. Tumor volume and body weight will be measured regularly.

6.2.2 Immunohistochemistry (IHC):

  • Objective: To analyze the effect of this compound on tumor cell proliferation and apoptosis in vivo.

  • Method: At the end of the study, tumors will be excised, fixed in formalin, and embedded in paraffin. Tumor sections will be stained for Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and c-Myc.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, candidate for prostate cancer therapy. The strong biochemical rationale for its potential to act as a steroid sulfatase inhibitor, combined with the known anti-cancer activities of the related compound wedelolactone, provides a solid foundation for future investigation. The experimental protocols outlined in this whitepaper offer a clear path to validating its hypothesized mechanisms of action.

Future research should focus on the chemical synthesis and purification of this compound to enable these biological studies. Furthermore, if the hypothesized mechanisms are confirmed, subsequent studies should explore its pharmacokinetic and pharmacodynamic properties, as well as its potential for combination therapy with existing prostate cancer treatments, such as androgen receptor antagonists. The exploration of this compound could pave the way for a new class of multi-targeted therapies for advanced and castration-resistant prostate cancer.

References

The Role of Sulfation on the Biological Activity of Coumestans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Coumestans, a class of phytoestrogens found in various plants, have garnered significant attention for their diverse biological activities, including estrogenic, anti-cancer, and antioxidant effects. Coumestrol (B1669458), the most prominent coumestan (B1194414), is known to interact with estrogen receptors and modulate various signaling pathways. However, a critical aspect of its metabolism, sulfation, and the consequential impact on its bioactivity remains a significant gap in the current scientific literature. This technical guide aims to bridge this gap by providing a comprehensive overview of the anticipated role of sulfation on coumestan activity. Due to the limited direct research on sulfated coumestans, this paper draws upon the extensive knowledge of the sulfation of structurally related phytoestrogens, such as isoflavones (e.g., genistein (B1671435) and daidzein), and endogenous estrogens to build a predictive framework. We will explore the enzymatic basis of coumestan sulfation, the expected changes in biological activity, and present detailed experimental protocols that can be adapted for future research in this promising area. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolism and therapeutic potential of coumestans.

Introduction to Coumestans and the Significance of Sulfation

Coumestans are a subclass of polyphenolic compounds characterized by a four-ring heterocyclic structure. Coumestrol is the most well-known and studied member of this family, found in plants such as clover, alfalfa sprouts, and soybeans. Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERα and ERβ), thereby exerting estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen environment. The biological effects of coumestrol extend beyond its estrogenic activity, encompassing anti-cancer, anti-inflammatory, and antioxidant properties.

Sulfation is a crucial phase II metabolic process that modifies a wide range of endogenous and exogenous compounds, including steroids, neurotransmitters, and xenobiotics like phytoestrogens. This reaction, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. Generally, sulfation increases the water solubility of compounds, facilitating their excretion and is often considered a detoxification pathway that reduces biological activity. However, the role of sulfation is complex and can also lead to bioactivation in some cases. For phytoestrogens, sulfation is a key determinant of their bioavailability and systemic effects. While the sulfation of isoflavones is well-documented, the specifics of coumestan sulfation and its impact on their therapeutic potential remain largely unexplored.

Enzymology of Coumestan Sulfation: A Predictive Overview

Based on the metabolism of other phytoestrogens and endogenous estrogens, the sulfation of coumestans is likely mediated by specific cytosolic SULT enzymes. The primary candidates are SULT1A1 and SULT1E1.

  • SULT1A1: Known as phenol (B47542) sulfotransferase, SULT1A1 exhibits broad substrate specificity for small phenolic compounds. Given that coumestrol is a polyphenol, it is a prime candidate for sulfation by SULT1A1, which is highly expressed in the liver and intestine.

  • SULT1E1: This enzyme, also known as estrogen sulfotransferase, has a high affinity for estrogens and estrogen-like compounds. It plays a critical role in regulating the activity of endogenous estrogens in hormone-responsive tissues. The structural similarity of coumestrol to estradiol (B170435) suggests that it could be a substrate for SULT1E1.[1][2]

The sulfation of coumestrol would likely occur at one or both of its hydroxyl groups at positions 3 and 9. The specific regioselectivity would depend on the active site geometry of the involved SULT isozyme.

Anticipated Effects of Sulfation on the Biological Activity of Coumestans

The addition of a negatively charged, bulky sulfate (B86663) group is expected to significantly alter the physicochemical and biological properties of coumestans.

Estrogenic Activity

Sulfation is generally known to abolish the estrogenic activity of both endogenous estrogens and phytoestrogens. The sulfate moiety sterically hinders the binding of the molecule to the estrogen receptor's ligand-binding pocket. Therefore, it is highly probable that sulfated coumestrol will have a significantly reduced binding affinity for both ERα and ERβ compared to its unconjugated form. This would effectively inactivate its estrogenic and anti-estrogenic potential at the receptor level.

Bioavailability and Pharmacokinetics

Sulfation dramatically increases the water solubility of compounds, which facilitates their renal and biliary excretion. Consequently, the sulfation of coumestans in the liver and intestine would lead to their rapid clearance from the body, reducing their systemic bioavailability and half-life. However, sulfated conjugates in circulation can act as a reservoir from which the active form can be regenerated in target tissues by the action of steroid sulfatases (STS).

Anti-cancer Activity

The effect of sulfation on the anti-cancer properties of coumestans is more complex to predict. If the anti-cancer mechanism is dependent on estrogen receptor modulation, sulfation would likely diminish this activity. However, coumestrol has been shown to exert anti-cancer effects through ER-independent pathways, such as the induction of apoptosis and cell cycle arrest.[3][4][5] The impact of sulfation on these activities is unknown. In some instances, sulfation can lead to the formation of reactive metabolites with increased toxicity. For other polyphenols, sulfation has been shown to either decrease or have no significant effect on their anti-proliferative activities.

Signaling Pathways

The modulation of signaling pathways by coumestans is intricately linked to their biological activities. Unsulfated coumestrol is known to influence pathways such as the PI3K/Akt and MAPK pathways.[6] Sulfation, by preventing receptor binding and altering cellular uptake, would likely attenuate the direct effects of coumestans on these intracellular signaling cascades.

Below is a diagram illustrating the predicted metabolic pathway of coumestrol and its impact on estrogen receptor signaling.

Coumestan_Metabolism Predicted Metabolic Pathway and Activity of Coumestrol cluster_metabolism Metabolism cluster_activity Biological Activity Coumestrol Coumestrol (Active) Sulfated_Coumestrol Sulfated Coumestrol (Inactive) Coumestrol->Sulfated_Coumestrol Sulfation (SULTs) ER Estrogen Receptor (ERα / ERβ) Coumestrol->ER Binds to Sulfated_Coumestrol->Coumestrol Desulfation (STS) Sulfated_Coumestrol->ER Binding Inhibited Excretion Renal/Biliary Excretion Sulfated_Coumestrol->Excretion ERE Estrogen Response Element ER->ERE Activates Gene_Transcription Gene Transcription ERE->Gene_Transcription

Caption: Predicted metabolism of coumestrol and its effect on estrogen receptor signaling.

Quantitative Data on Related Compounds

Direct quantitative data on the biological activity of sulfated coumestans is not available in the current literature. To provide a framework for comparison, the following table summarizes data on the sulfation and estrogenic activity of the isoflavone (B191592) genistein, a structurally related phytoestrogen.

CompoundEnzymeKm (µM)Vmax (pmol/min/mg)Relative Binding Affinity (ERα)Relative Binding Affinity (ERβ)
Genistein SULT1A10.512004%36%
SULT1E10.2800
Genistein-7-sulfate ---Not availableNot available
Estradiol SULT1E10.02-100%100%

Data compiled from various sources on isoflavone and estrogen metabolism. This table is for illustrative purposes to suggest the potential impact of sulfation.

Experimental Protocols

The following section provides detailed methodologies for key experiments that can be adapted for the study of coumestan sulfation and the biological activity of their sulfated metabolites.

Synthesis and Purification of Sulfated Coumestans

Objective: To chemically or enzymatically synthesize sulfated coumestrol for use as an analytical standard and for biological assays.

A. Chemical Synthesis:

  • Protection of Hydroxyl Groups (if necessary): If regioselective sulfation is desired, one of the hydroxyl groups of coumestrol may need to be protected using a suitable protecting group (e.g., benzyl (B1604629) ether).

  • Sulfation Reaction: Dissolve coumestrol (or the protected intermediate) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine. Add a sulfating agent, such as a sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex, in excess. The reaction is typically stirred at room temperature for several hours to overnight.

  • Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

  • Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel or reversed-phase high-performance liquid chromatography (HPLC).

B. Enzymatic Synthesis:

  • Enzyme Source: Use recombinant human SULT1A1 or SULT1E1.

  • Reaction Mixture: Prepare a reaction mixture containing coumestrol, the SULT enzyme, and the co-substrate PAPS in an appropriate buffer (e.g., phosphate (B84403) or Tris buffer at physiological pH).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Termination and Purification: Stop the reaction by adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate the enzyme. The supernatant containing the sulfated coumestrol can then be purified by HPLC.

Below is a workflow diagram for the synthesis and purification of sulfated coumestans.

Synthesis_Workflow Workflow for Synthesis and Purification of Sulfated Coumestans Start Start: Coumestrol Chemical_Synth Chemical Synthesis (e.g., SO3-pyridine) Start->Chemical_Synth Enzymatic_Synth Enzymatic Synthesis (SULT + PAPS) Start->Enzymatic_Synth Purification Purification (HPLC) Chemical_Synth->Purification Enzymatic_Synth->Purification Analysis Structural Analysis (MS, NMR) Purification->Analysis Bio_Assay Biological Assays Analysis->Bio_Assay End End Product: Pure Sulfated Coumestan Analysis->End Bioactivity_Logic Logical Flow for Biological Activity Assessment Compound Test Compound (Coumestrol vs. Sulfated Coumestrol) Receptor_Binding Estrogen Receptor Binding Assay Compound->Receptor_Binding Reporter_Assay ERE-Reporter Gene Assay Compound->Reporter_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Compound->Cell_Proliferation Affinity Binding Affinity (IC50, RBA) Receptor_Binding->Affinity Estrogenic_Activity Functional Estrogenic Activity (EC50) Reporter_Assay->Estrogenic_Activity Anticancer_Activity Anticancer Activity (IC50) Cell_Proliferation->Anticancer_Activity

References

Methodological & Application

Application Note: Quantification of Demethylwedelolactone Sulfate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demethylwedelolactone Sulfate (B86663). This method is applicable for the analysis of Demethylwedelolactone Sulfate in various matrices, including herbal extracts and biological fluids, making it a valuable tool for phytochemical analysis, pharmacokinetic studies, and quality control in drug development. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring accurate and reproducible results.

Introduction

Demethylwedelolactone is a coumestan (B1194414) found in plants of the Eclipta genus, which are known for their traditional medicinal uses. In biological systems and within the plant, Demethylwedelolactone can be found in its sulfated form, this compound. The addition of the sulfate group significantly increases the polarity of the molecule, which can impact its biological activity and pharmacokinetic profile. Accurate quantification of this compound is therefore crucial for understanding its therapeutic potential and for the standardization of herbal products.

This document provides a detailed HPLC method for the separation and quantification of this compound. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable analytical technique.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm, PTFE or PVDF)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

Table 1: HPLC Method Parameters for the Quantification of this compound

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-35% B; 15-20 min: 35-90% B; 20-22 min: 90% B; 22-23 min: 90-5% B; 23-28 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 350 nm
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method should be adapted based on the matrix.

  • For Herbal Extracts:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC injection.

  • For Plasma Samples:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Results and Data Presentation

The described HPLC method provides good separation of this compound from other components in the matrix. The method should be validated according to standard guidelines to ensure its accuracy and reliability.

Table 2: Hypothetical Quantitative Data for the HPLC Method

ParameterResult
Retention Time (min) Approximately 8.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample Matrix (Herbal or Plasma) extraction Extraction / Protein Precipitation start->extraction filtration Filtration (0.22 µm) extraction->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (350 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification end End: Final Concentration quantification->end

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method detailed in this application note is a reliable and reproducible technique for the quantification of this compound. The protocol is straightforward and utilizes standard analytical instrumentation, making it accessible to most analytical laboratories. This method can be effectively employed for the quality control of herbal medicines, in phytochemical research, and for pharmacokinetic studies in drug development.

Application Note: Quantitative Analysis of Demethylwedelolactone Sulfate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Demethylwedelolactone Sulfate (B86663) in human plasma. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for the accurate determination of this key metabolite. This method is suitable for pharmacokinetic studies and other drug development applications.

Introduction

Demethylwedelolactone, a coumestan (B1194414) found in Eclipta prostrata, is known for its various pharmacological activities. Following administration, it is metabolized in the body, with sulfation being a significant conjugation pathway. Demethylwedelolactone Sulfate is therefore a critical analyte for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound. The development of a reliable analytical method for its quantification is essential for researchers, scientists, and drug development professionals. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS.

Experimental

  • This compound (Reference Standard)

  • Internal Standard (IS) (e.g., structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

2.3.1. Liquid Chromatography

The chromatographic separation is critical for resolving this compound from endogenous plasma components.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is suitable for this application.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A gradient elution is recommended to ensure good peak shape and separation. A typical gradient would be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.3.2. Mass Spectrometry

The mass spectrometer should be operated in negative ionization mode for the detection of the sulfate conjugate.

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion will be the deprotonated molecule [M-H]⁻. The molecular weight of Demethylwedelolactone is approximately 300.2 g/mol , and the sulfate group adds about 80 g/mol . Therefore, the [M-H]⁻ of the sulfate would be around m/z 379. A characteristic fragmentation of sulfate conjugates is the loss of SO₃, resulting in a product ion corresponding to the deprotonated parent molecule. Thus, a plausible transition would be m/z 379.0 -> 299.0 . Another common fragment for sulfates is HSO₄⁻ at m/z 97.0 .

    • Internal Standard (IS): The transition for the IS should be optimized based on the selected compound.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

A protein precipitation method is a rapid and effective way to extract this compound from plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:

  • Linearity: The method should be linear over a defined concentration range (e.g., 1-1000 ng/mL).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources.

  • Matrix Effect: Evaluated to ensure that endogenous plasma components do not interfere with the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions should be investigated.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low> 8090 - 110
High> 8090 - 110

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by Demethylwedelolactone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation (N2) centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

signaling_pathway cluster_cell Cell cluster_effect Cellular Effect DWL Demethylwedelolactone Receptor Cell Surface Receptor DWL->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression (e.g., Anti-inflammatory) TF->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway of Demethylwedelolactone.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be a valuable tool in the preclinical and clinical development of Demethylwedelolactone-containing products.

Application Notes and Protocols for the Isolation and Purification of Demethylwedelolactone Sulfate from Eclipta prostrata Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (B190455) sulfate (B86663) is a naturally occurring coumestan, a type of polyphenol, found in the plant Eclipta prostrata (L.) L., a member of the Asteraceae family.[1] The addition of a sulfate group significantly increases the polarity of the parent compound, demethylwedelolactone, which influences its solubility and may modulate its biological activity.[2] Coumestans, including wedelolactone (B1682273) and demethylwedelolactone, have been investigated for a variety of pharmacological effects, including hepatoprotective, anti-inflammatory, and antioxidant activities.[3][4] These effects are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and Nrf2 pathways.[2][5] This document provides detailed protocols for the extraction, isolation, and purification of demethylwedelolactone sulfate from Eclipta prostrata and outlines potential signaling pathways for further investigation.

Data Presentation

While specific quantitative data for the extraction and purification of this compound is not extensively available in the literature, the following tables provide a general overview of expected outcomes based on the analysis of its parent compounds and other sulfated flavonoids.

Table 1: Extraction and Purification Parameters for Coumestans from Eclipta prostrata

ParameterMethodDetailsExpected OutcomeReference
Plant Material Dried, powdered aerial parts of Eclipta prostrata------[1]
Extraction Solvent Methanol (B129727):Water (80:20, v/v)Maceration or sonication-assisted extractionHigh extraction efficiency of polar compounds[6]
Purification Method 1 Solid Phase Extraction (SPE)C18 cartridgeInitial cleanup and enrichment of coumestans[7]
Purification Method 2 Preparative HPLCC18 column with a water:acetonitrile gradientSeparation of individual sulfated flavonoids[8]
Purity Analysis Analytical HPLC-UV/MSC18 column>95% purity[9]

Table 2: Quantitative Analysis of Demethylwedelolactone in Eclipta alba (syn. Eclipta prostrata) Extracts

Plant PartExtraction MethodSolventDWL Concentration (% w/w of dry plant material)Reference
StemsSoxhletMethanol0.395[10]
Whole PlantMaceration followed by percolationWater:Ethanol (7:3)0.184[10]
Whole PlantSoxhletMethanol0.159[10]

Note: The yields for this compound are expected to be lower than its non-sulfated precursor.

Experimental Protocols

The following protocols are designed as a general guideline for the isolation and purification of this compound. Optimization may be required based on the specific plant material and available equipment.

Protocol 1: Extraction of Polar Compounds from Eclipta prostrata

Objective: To extract a crude mixture of polar compounds, including sulfated flavonoids, from the dried plant material.

Materials:

  • Dried, powdered aerial parts of Eclipta prostrata

  • Methanol (HPLC grade)

  • Deionized water

  • Blender or grinder

  • Sonicator bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Eclipta prostrata and place it in a 2 L beaker.

  • Add 1 L of 80% aqueous methanol (800 mL methanol and 200 mL deionized water).

  • Place the beaker in a sonicator bath and sonicate for 1 hour at room temperature.

  • Filter the extract through Whatman No. 1 filter paper using a Buchner funnel under vacuum.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with 1 L of 80% aqueous methanol each time.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Lyophilize the crude extract to obtain a dry powder.

Protocol 2: Solid-Phase Extraction (SPE) for Initial Purification

Objective: To perform an initial cleanup of the crude extract to remove highly nonpolar and very polar impurities.

Materials:

  • Crude extract from Protocol 1

  • C18 SPE cartridges (e.g., 5g)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE manifold

Procedure:

  • Dissolve 1 g of the lyophilized crude extract in 10 mL of 50% aqueous methanol.

  • Condition a C18 SPE cartridge by passing 20 mL of methanol followed by 20 mL of deionized water.

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 20 mL of deionized water to remove very polar impurities.

  • Elute the fraction containing sulfated flavonoids with 20 mL of 50% aqueous methanol.

  • Elute with 20 mL of 100% methanol to remove less polar compounds.

  • Collect the 50% methanol fraction, which is expected to be enriched with this compound.

  • Evaporate the solvent from the enriched fraction using a rotary evaporator.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

Objective: To isolate and purify this compound from the enriched fraction.

Materials:

  • Enriched extract from Protocol 2

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Fraction collector

Procedure:

  • Dissolve the dried enriched fraction in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the following conditions (optimization may be necessary):

    • Flow rate: 10-20 mL/min

    • Detection wavelength: 350 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-40 min: 5% to 40% B

      • 40-45 min: 40% to 95% B

      • 45-50 min: 95% B

      • 50-55 min: 95% to 5% B

      • 55-60 min: 5% B

  • Inject the sample onto the column.

  • Collect fractions based on the chromatogram peaks. This compound is expected to elute as a distinct peak.

  • Analyze the collected fractions using analytical HPLC-UV/MS to confirm the presence and purity of the target compound.

  • Pool the pure fractions containing this compound and lyophilize to obtain the final purified product.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow plant Eclipta prostrata (Dried, Powdered Aerial Parts) extraction Extraction (80% Aqueous Methanol, Sonication) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe enriched_fraction Enriched Fraction spe->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (Analytical HPLC-UV/MS) fraction_collection->analysis pure_compound Pure Demethylwedelolactone Sulfate analysis->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 ikk IKK tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation dws Demethylwedelolactone Sulfate dws->ikk Inhibition dna DNA nfkb_n->dna Binding cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) dna->cytokines Transcription

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

Potential Hepatoprotective Signaling Pathway

hepatoprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress (ROS) keap1 Keap1 oxidative_stress->keap1 Induces Dissociation nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation dws Demethylwedelolactone Sulfate dws->keap1 Induces Dissociation are ARE (Antioxidant Response Element) nrf2_n->are Binding antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes Transcription

Caption: Potential activation of the Nrf2-mediated antioxidant response by this compound.

References

Application Notes and Protocols for Cell-Based Assay of Demethylwedelolactone Sulfate Cytotoxicity in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylwedelolactone (DML) is a naturally occurring coumestan (B1194414) with known biological activities, including potential anti-cancer properties.[1] This document provides a detailed protocol for assessing the cytotoxicity of a modified form, Demethylwedelolactone Sulfate (DWS), in the human cervical cancer cell line, HeLa. The following application notes offer a comprehensive guide to culturing HeLa cells, performing cytotoxicity assays, and analyzing the potential mechanisms of DWS-induced cell death.

While the precise mechanisms of DWS are under investigation, related compounds like Wedelolactone (WDL) have demonstrated cytotoxic effects in HeLa cells.[2][3] The protocols outlined below are designed to establish a dose-response relationship, determine the IC50 value, and explore the involvement of apoptosis in the cytotoxic effects of DWS.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound (DWS) on HeLa Cells (MTT Assay)

DWS Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
195.2 ± 3.888.4 ± 4.275.1 ± 3.9
582.1 ± 5.065.7 ± 3.548.9 ± 4.1
1068.5 ± 4.151.2 ± 2.932.6 ± 3.3
2549.8 ± 3.935.8 ± 3.118.4 ± 2.5
5030.2 ± 3.219.5 ± 2.78.7 ± 1.9
10015.6 ± 2.59.1 ± 1.84.2 ± 1.1

Data are presented as mean ± standard deviation of triplicate experiments.

Table 2: Hypothetical Apoptosis Induction by this compound (DWS) in HeLa Cells (Annexin V-FITC/PI Staining)

Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control3.2 ± 0.81.5 ± 0.495.3 ± 1.2
DWS (IC50)25.8 ± 2.110.4 ± 1.563.8 ± 3.5
Doxorubicin (Positive Control)35.1 ± 2.915.2 ± 1.849.7 ± 4.1

Data are presented as mean ± standard deviation of triplicate experiments.

Table 3: Hypothetical Caspase-3/7 Activity in HeLa Cells Treated with this compound (DWS)

Treatment (24h)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
Vehicle Control15,234 ± 1,2871.0
DWS (IC50)78,945 ± 6,5435.18
Doxorubicin (Positive Control)95,678 ± 8,1236.28

Data are presented as mean ± standard deviation of triplicate experiments.

Experimental Protocols

HeLa Cell Culture

This protocol describes the standard procedure for culturing and maintaining HeLa cells.

Materials:

  • HeLa cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • 15 mL conical tubes

  • Humidified incubator at 37°C with 5% CO2[5]

Protocol:

  • Maintain HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator.[4]

  • When cells reach 80-90% confluency, aspirate the culture medium.[6]

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.[7]

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8]

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[4]

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Seed new T-75 flasks or multi-well plates at the desired density for experiments. A typical split ratio is 1:5 to 1:10.[7]

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9]

Materials:

  • HeLa cells

  • This compound (DWS) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

  • Microplate reader

Protocol:

  • Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]

  • Prepare serial dilutions of DWS in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the DWS dilutions. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[10]

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Shake the plate on an orbital shaker for 10-15 minutes.[10]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]

  • Calculate cell viability using the formula: Cell Viability (%) = (OD of treated cells / OD of control cells) x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells

  • DWS

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and treat with DWS at the determined IC50 concentration for 24 hours. Include positive (e.g., doxorubicin) and negative (vehicle) controls.

  • Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

  • Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.[12]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases, caspase-3 and caspase-7.[14]

Materials:

  • HeLa cells

  • DWS

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed HeLa cells in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.

  • Treat the cells with DWS at the IC50 concentration for the desired time period (e.g., 24 hours).

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14]

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.[15]

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Visualizations

G Experimental Workflow for DWS Cytotoxicity Assessment cluster_0 Cell Culture & Seeding cluster_1 DWS Treatment cluster_2 Cytotoxicity & Apoptosis Assays cluster_3 Data Analysis Culture HeLa Cell Culture Seed Seed Cells in 96-well/6-well Plates Culture->Seed Treat Treat with DWS (Dose-Response & Time-Course) Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT Annexin Annexin V/PI Staining (Apoptosis) Treat->Annexin Caspase Caspase-3/7 Assay (Apoptosis) Treat->Caspase Analysis Calculate IC50 Quantify Apoptosis Measure Caspase Activity MTT->Analysis Annexin->Analysis Caspase->Analysis

Caption: Experimental workflow for assessing DWS cytotoxicity.

G Hypothesized DWS-Induced Apoptotic Signaling Pathway DWS Demethylwedelolactone Sulfate (DWS) Mitochondria Mitochondrial Stress DWS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized DWS-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Testing Demethylwedelolactone Sulfate Efficacy in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (B190455) Sulfate (B86663) is a coumestan, a class of polyphenolic compounds, isolated from Eclipta prostrata L.[1][2][3]. Its parent compounds, wedelolactone (B1682273) and demethylwedelolactone, have demonstrated significant anti-cancer properties, including the ability to suppress cell motility and invasion of breast cancer cells[4]. These compounds have been shown to induce apoptosis and inhibit inflammatory pathways, making Demethylwedelolactone Sulfate a promising candidate for anti-cancer therapeutic development. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model.

Mechanism of Action

While the direct mechanism of this compound is still under investigation, the known activities of its related compounds suggest several potential pathways. Wedelolactone, for instance, has been shown to inhibit the IKK complex, which is crucial for the activation of the NF-κB pathway, a key player in inflammation and cancer progression[5][6]. Additionally, it can induce caspase-dependent apoptosis in prostate cancer cells by downregulating PKCε without affecting Akt[5][7]. Demethylwedelolactone is a potent trypsin inhibitor, which may play a role in preventing tumor cell invasion and metastasis[4][8]. The sulfation of demethylwedelolactone may enhance its solubility and bioavailability, potentially influencing its pharmacokinetic and pharmacodynamic properties[9].

A proposed signaling pathway for the anti-cancer effects of demethylwedelolactone and its derivatives is illustrated below.

G DWS Demethylwedelolactone Sulfate Trypsin Trypsin DWS->Trypsin inhibits IKK IKK Complex DWS->IKK inhibits PKC PKCε DWS->PKC inhibits Apoptosis Caspase-dependent Apoptosis DWS->Apoptosis induces Invasion Cell Invasion & Metastasis Trypsin->Invasion NFkB NF-κB IKK->NFkB Proliferation Cell Proliferation PKC->Proliferation NFkB->Invasion NFkB->Proliferation

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

The overall workflow for testing the efficacy of this compound in a xenograft model is outlined below.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture animal_prep Animal Acclimatization start->animal_prep implantation Tumor Cell Implantation cell_culture->implantation animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization & Grouping tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Determination & Euthanasia data_collection->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for the in vivo xenograft study.

Detailed Experimental Protocols

Cell Line Selection and Culture
  • Cell Lines: Select a human cancer cell line relevant to the therapeutic target of this compound. Based on the literature for related compounds, breast (e.g., MDA-MB-231) or prostate (e.g., PC-3, DU145) cancer cell lines are suitable candidates[4][7].

  • Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase (70-80% confluency). Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. To enhance tumor take and growth, the cell suspension can be mixed 1:1 with Matrigel® Basement Membrane Matrix[10].

Animal Model
  • Animal Strain: Use immunodeficient mice, such as 4-6 week old female BALB/c nude mice or NOD-scid IL2Rgamma(null) (NSG) mice, which are suitable for hosting human tumor xenografts[11][12].

  • Acclimatization: Allow the mice to acclimate to the facility for at least one week before any experimental procedures[10]. House the animals in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water[11].

Tumor Cell Implantation
  • Procedure: Subcutaneously inject 100-200 µL of the prepared cell suspension (containing approximately 5 x 10^6 cells) into the right flank of each mouse using a 27-30 gauge needle[10][11].

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement: Once tumors become palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week[12].

  • Tumor Volume Calculation: Calculate the tumor volume (V) using the formula: V = 0.5 × length × width²[11].

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

Treatment Protocol
  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline or corn oil). The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

  • Dosage and Administration:

    • Treatment Groups:

      • Group 1: Vehicle control

      • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

      • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

      • Group 4: Positive control (a standard-of-care chemotherapy for the selected cancer type)

    • Route of Administration: The route of administration (e.g., intraperitoneal, oral gavage, intravenous) should be determined based on the compound's properties and preliminary pharmacokinetic studies.

    • Frequency: Administer the treatment daily or on a predetermined schedule (e.g., 5 days a week) for a specified duration (e.g., 21-28 days).

Data Collection and Endpoint
  • Tumor Growth and Body Weight: Monitor and record tumor volumes and body weights of all mice 2-3 times per week.

  • Endpoint Criteria: Euthanize the mice when the tumor volume reaches the protocol-defined limit (e.g., 1500-2000 mm³), if there is significant tumor ulceration, or if the mouse shows signs of distress or more than 20% body weight loss.

  • Tissue Collection: At the end of the study, euthanize all remaining animals. Excise the tumors, weigh them, and either fix them in formalin for histological analysis or snap-freeze them in liquid nitrogen for molecular analysis[11].

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control---
This compound25
This compound50
Positive Control-

Table 2: Tumor Weight at Endpoint

Treatment GroupDose (mg/kg)Mean Tumor Weight (g) ± SEMp-value vs. Vehicle
Vehicle Control--
This compound25
This compound50
Positive Control-

Table 3: Animal Body Weight Changes

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean Body Weight Change (%)
Vehicle Control-
This compound25
This compound50
Positive Control-

Conclusion

This detailed protocol provides a robust framework for evaluating the in vivo efficacy of this compound in a xenograft model. Adherence to these guidelines will enable the generation of reproducible and reliable data to support the preclinical development of this promising anti-cancer agent. Further studies may be warranted to investigate the compound's pharmacokinetic profile and to explore its efficacy in other cancer models, including patient-derived xenografts (PDX)[13].

References

Application Notes and Protocols for In Vivo Administration of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone, a coumestan (B1194414) found in Eclipta prostrata, and its sulfated metabolite, Demethylwedelolactone Sulfate (B86663), have garnered interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides detailed application notes and protocols for the in vivo administration of Demethylwedelolactone Sulfate, based on available data for its non-sulfated precursor, wedelolactone, and general principles for the administration of sulfated compounds. Due to the limited direct in vivo data on this compound, the provided protocols for the aglycone form serve as a foundational guide. Researchers should consider the distinct physicochemical properties of the sulfated conjugate, which may influence its pharmacokinetics and require optimization of these protocols.

Data Presentation: Quantitative Administration Parameters

The following tables summarize quantitative data from in vivo studies on wedelolactone, which can be used as a starting point for designing experiments with this compound.

Table 1: Oral Administration of Wedelolactone in Rodents

ParameterMouseRatReference
Dosage 20 mg/kg, 30 mg/kg5.00 mg/kg[1],[2]
Vehicle DMSO:PEG400:Distilled Water (1:4:5)Normal Saline[1]
Frequency Pre-treatment 24h before stimulusSingle dose for PK study[1]
Animal Model Zymosan-induced shock modelSprague-Dawley rats[1]

Table 2: Intraperitoneal Administration of a Sulfated Compound (Dextran Sulfate) in Mice

Note: This data is for a different sulfated compound and serves as a general reference for IP injections of sulfated molecules.

ParameterMouseReference
Dosage Efficacious dose: 0.005-0.01 mg/g (5-10 mg/kg)[3]
Vehicle Not specified (likely saline or PBS)[3]
Toxicity LD50: 0.336 mg/g (336 mg/kg)[3]
Animal Model Peritoneal carcinomatosis model[3]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice (Based on Wedelolactone Studies)

  • Preparation of Dosing Solution:

    • Dissolve this compound in a vehicle of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and sterile distilled water at a ratio of 1:4:5.

    • For a 20 mg/kg dose in a 25 g mouse, the total dose is 0.5 mg. If the final concentration of the dosing solution is 2 mg/mL, the administration volume would be 250 µL.

    • Ensure the solution is homogenous by vortexing or brief sonication.

  • Animal Handling and Dosing:

    • Acclimatize mice to handling and the gavage procedure for several days before the experiment.

    • Administer the solution using a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

    • Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.

    • Slowly dispense the solution.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice (General Protocol)

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline. The solubility of the sulfated compound in aqueous solutions is expected to be higher than its aglycone.

    • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Animal Handling and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Inject the solution slowly. The maximum recommended injection volume is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any adverse reactions.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

Demethylwedelolactone_NFkB_Pathway cluster_extracellular Extracellular Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB (p65/p50)n NF-κB (p65/p50)n NF-κB (p65/p50)->NF-κB (p65/p50)n Translocates Demethylwedelolactone Demethylwedelolactone Demethylwedelolactone->IKK Complex Inhibits Inflammatory Gene\nTranscription Inflammatory Gene Transcription NF-κB (p65/p50)n->Inflammatory Gene\nTranscription Induces

Demethylwedelolactone_cMyc_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signaling\n(e.g., Growth Factors) Upstream Signaling (e.g., Growth Factors) Signaling Cascade Signaling Cascade Upstream Signaling\n(e.g., Growth Factors)->Signaling Cascade c-Myc mRNA c-Myc mRNA Signaling Cascade->c-Myc mRNA Upregulates Demethylwedelolactone Demethylwedelolactone c-Myc Protein c-Myc Protein Demethylwedelolactone->c-Myc Protein Reduces Level and Nuclear Localization Demethylwedelolactone->c-Myc mRNA Downregulates c-Myc Target Genes\n(e.g., Cyclin D1, Survivin) c-Myc Target Genes (e.g., Cyclin D1, Survivin) c-Myc Protein->c-Myc Target Genes\n(e.g., Cyclin D1, Survivin) Activates Transcription c-Myc mRNA->c-Myc Protein Translates to

Experimental Workflow Diagram

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Formulate Demethylwedelolactone Sulfate in appropriate vehicle Oral_Gavage Oral Gavage Formulation->Oral_Gavage IP_Injection Intraperitoneal Injection Formulation->IP_Injection Animal_Acclimation Acclimate animals to experimental conditions Animal_Acclimation->Oral_Gavage Animal_Acclimation->IP_Injection Observation Monitor animal health and behavior Oral_Gavage->Observation IP_Injection->Observation PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Observation->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tissue Collection) PK_Analysis->PD_Analysis Data_Analysis Data Analysis and Interpretation PD_Analysis->Data_Analysis

Disclaimer: The information provided is based on available scientific literature for related compounds and general pharmacological principles. Researchers should conduct pilot studies to determine the optimal dosage, vehicle, and administration route for this compound in their specific experimental models. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Measuring Demethylwedelolactone Sulfate Uptake in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone Sulfate (DWS) is a sulfated coumestan, a class of organic compounds with potential applications in cancer therapy. Understanding the extent and rate at which DWS enters cancer cells is crucial for evaluating its therapeutic efficacy and mechanism of action. This document provides detailed application notes and protocols for measuring the uptake of this compound in cancer cells. These protocols are designed to be adaptable to various cancer cell lines and research objectives.

The methodologies outlined herein focus on the quantification of intracellular DWS using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique. Additionally, this document explores the key signaling pathways potentially modulated by DWS, providing a broader context for its anticancer activity.

Key Signaling Pathways

Demethylwedelolactone and its parent compound, Wedelolactone, have been reported to influence critical signaling pathways implicated in cancer progression, including the TGF-β/Smad and PI3K/Akt pathways.[1][2]

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor, while in later stages, it can promote tumor progression, invasion, and metastasis. Wedelolactone has been shown to suppress breast cancer growth and metastasis by regulating this pathway.[1]

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TBRII TGF-β RII TGF-β->TBRII Binds TBRI TGF-β RI TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Binds with Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., EMT inhibition) Smad_complex->Transcription Translocates & Regulates DWS Demethylwedelolactone Sulfate (DWS) DWS->TBRI Inhibits

Diagram of the TGF-β/Smad signaling pathway and the putative inhibitory role of DWS.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt Akt->pAkt Phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes DWS Demethylwedelolactone Sulfate (DWS) DWS->PI3K Inhibits

Diagram of the PI3K/Akt signaling pathway and the putative inhibitory action of DWS.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using UPLC-MS/MS

This protocol details the steps for treating cancer cells with DWS, extracting the compound from the cells, and quantifying its intracellular concentration.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • This compound (DWS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • 6-well or 12-well cell culture plates

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • UPLC-MS/MS system

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A1 Seed cells in multi-well plates A2 Incubate for 24h (adherence) A1->A2 A3 Treat with DWS (various concentrations/times) A2->A3 B1 Wash cells with ice-cold PBS (3x) A3->B1 B2 Lyse cells and extract DWS (e.g., with ACN/MeOH) B1->B2 B3 Scrape and collect lysate B2->B3 B4 Centrifuge to pellet debris B3->B4 B5 Collect supernatant B4->B5 C1 Inject supernatant into UPLC-MS/MS system B5->C1 C2 Quantify DWS based on standard curve C1->C2 C3 Normalize to total protein concentration C2->C3

Experimental workflow for quantifying intracellular DWS.

Procedure:

  • Cell Seeding:

    • Seed the chosen cancer cells in 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of the experiment.

    • Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • DWS Treatment:

    • Prepare stock solutions of DWS in a suitable solvent (e.g., DMSO or sterile water).

    • Dilute the DWS stock solution in complete cell culture medium to the desired final concentrations.

    • Remove the existing medium from the cells and replace it with the DWS-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the DWS stock).

    • Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis and Extraction:

    • After incubation, place the plates on ice.

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular DWS.

    • Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water) to each well.[3][4]

    • Add the internal standard to the extraction solvent.

    • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the intracellular DWS, to a new microcentrifuge tube for UPLC-MS/MS analysis. A portion of the cell lysate should be reserved for protein quantification.

  • Protein Quantification:

    • Determine the total protein concentration in the reserved cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This will be used to normalize the DWS uptake data.

  • UPLC-MS/MS Analysis:

    • Develop a sensitive and specific UPLC-MS/MS method for the detection and quantification of DWS. This will involve optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy). A previously published method for Wedelolactone and Demethylwedelolactone in rat plasma can be adapted for this purpose.

    • Prepare a standard curve of DWS of known concentrations in the same matrix as the samples (extraction solvent).

    • Inject the prepared samples and standards into the UPLC-MS/MS system.

    • Quantify the amount of DWS in each sample by comparing its peak area to the standard curve.

  • Data Analysis:

    • Calculate the intracellular concentration of DWS and normalize it to the total protein content of each sample. The results can be expressed as ng or pmol of DWS per mg of total protein.

Data Presentation

Quantitative data on DWS uptake should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Time-Dependent Uptake of this compound in Cancer Cells (Hypothetical Data)

Time (hours)Intracellular DWS (pmol/mg protein) in MCF-7Intracellular DWS (pmol/mg protein) in PC-3
115.2 ± 2.112.8 ± 1.9
448.6 ± 5.341.5 ± 4.7
882.1 ± 9.875.3 ± 8.2
24115.7 ± 12.4102.9 ± 11.5

Table 2: Concentration-Dependent Uptake of this compound in Cancer Cells at 24 hours (Hypothetical Data)

DWS Concentration (µM)Intracellular DWS (pmol/mg protein) in MCF-7Intracellular DWS (pmol/mg protein) in PC-3
125.4 ± 3.122.9 ± 2.8
578.9 ± 8.571.4 ± 7.9
10115.7 ± 12.4102.9 ± 11.5
25198.3 ± 21.6185.6 ± 20.1

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for researchers to accurately measure the uptake of this compound in cancer cells. By employing these standardized methods, scientists can generate reliable and reproducible data to advance our understanding of the therapeutic potential of DWS and its derivatives in cancer treatment. The inclusion of signaling pathway analysis provides a broader biological context to the cellular uptake data, facilitating a more complete evaluation of the compound's mechanism of action.

References

Protocol for Assessing NF-κB Inhibition by Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] The aberrant activation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers.[1][4] Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention.[4][5] Demethylwedelolactone Sulfate is a compound of interest for its potential to modulate this pathway. This document provides a detailed protocol for assessing the inhibitory effects of this compound on the NF-κB signaling cascade.

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α or bacterial lipopolysaccharide (LPS).[2][6] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[6][7] Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB heterodimer (typically p65/p50).[1][7] The freed NF-κB complex then translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.[8][9][10]

This protocol outlines key experiments to quantify the inhibitory potential of this compound on NF-κB activation, including cell viability assays, measurement of downstream inflammatory markers, analysis of protein phosphorylation and degradation, and assessment of NF-κB nuclear translocation.

Key Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by this compound.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB Phosphorylation p65_p50 p65/p50 (Active) IkBa_NFkB->p65_p50 IkBa_p P-IκBα IkBa_NFkB->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DWS Demethylwedelolactone Sulfate DWS->IKK_complex Inhibition DNA κB DNA Site p65_p50_nuc->DNA Binding Gene_Expression Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway and proposed inhibition.

Experimental Workflow

The overall workflow for assessing the NF-κB inhibitory activity of this compound is depicted below.

Experimental_Workflow cluster_assays start Start: Cell Culture (e.g., RAW 264.7) cell_viability 1. Cell Viability Assay (e.g., MTT, MTS) start->cell_viability treatment 2. Pre-treatment with this compound cell_viability->treatment stimulation 3. Stimulation with NF-κB Activator (e.g., LPS) treatment->stimulation endpoints 4. Endpoint Analysis stimulation->endpoints elisa A. ELISA / Griess Assay (TNF-α, IL-6, NO) endpoints->elisa western_blot B. Western Blot (p-IκBα, IκBα, p-p65, p65) endpoints->western_blot reporter_assay C. NF-κB Luciferase Reporter Assay endpoints->reporter_assay if_assay D. Immunofluorescence (p65 Nuclear Translocation) endpoints->if_assay data_analysis 5. Data Analysis & Interpretation elisa->data_analysis western_blot->data_analysis reporter_assay->data_analysis if_assay->data_analysis

Caption: Workflow for NF-κB inhibition assessment.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the inhibition of NF-κB by this compound. This table is intended as a template for presenting experimental findings.

ParameterAssay TypeCell LineStimulant (Concentration)This compound (IC₅₀)Maximum Inhibition (%)Notes
Cell Viability MTT AssayRAW 264.7N/A (24h incubation)> 100 µM< 10% at 100 µMIndicates low cytotoxicity at effective concentrations.
Nitric Oxide (NO) Production Griess AssayRAW 264.7LPS (1 µg/mL)15.2 µM92.5%Indirect measure of iNOS activity.
TNF-α Secretion ELISARAW 264.7LPS (1 µg/mL)12.8 µM88.7%Measurement of a key pro-inflammatory cytokine.
IL-6 Secretion ELISAHEK293-NF-κB ReporterTNF-α (10 ng/mL)18.5 µM85.4%Measurement of another pro-inflammatory cytokine.
NF-κB Transcriptional Activity Luciferase Reporter AssayHEK293-NF-κB ReporterTNF-α (10 ng/mL)9.7 µM95.1%Direct measure of NF-κB-dependent gene expression.
p65 Nuclear Translocation High-Content ImagingHeLaTNF-α (10 ng/mL)11.3 µM90.3%Quantifies the movement of p65 to the nucleus.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • RAW 264.7 (murine macrophage-like) for inflammatory mediator production assays.

    • HEK293 cells stably expressing an NF-κB luciferase reporter for transcriptional activity assays.

    • HeLa cells for nuclear translocation imaging.[9]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Inflammatory Mediators (NO and Cytokines)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Use sodium nitrite (B80452) to generate a standard curve.

  • Cytokine (TNF-α, IL-6) Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

NF-κB Luciferase Reporter Assay

This assay directly measures the transcriptional activity of NF-κB.[7]

  • Seed HEK293-NF-κB luciferase reporter cells in a 96-well white plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalize the luciferase activity to cell viability (measured in a parallel plate) or to a co-transfected control reporter (e.g., Renilla luciferase).

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway.[6]

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for IκBα phosphorylation/degradation).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[9]

  • Seed HeLa cells on glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against p65 for 1 hour.

  • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope or a high-content imaging system.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.

References

Application Notes: Target Engagement Assay for Demethylwedelolactone Sulfate in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylwedelolactone (B190455) Sulfate (B86663) (DWS) is a sulfated coumestan, a type of natural product isolated from Eclipta prostrata L.[1][2] Its parent compound, demethylwedelolactone, has been reported to exhibit anti-inflammatory and anti-cancer activities, potentially through the inhibition of key cellular signaling pathways.[3] A primary mechanism of action for related compounds like wedelolactone (B1682273) involves the inhibition of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway.[4][5][6] The NF-κB pathway is a central mediator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.[7][8]

The addition of a sulfate group to demethylwedelolactone enhances its water solubility, which may alter its pharmacokinetic and pharmacodynamic properties.[9] Therefore, directly confirming that DWS engages its intended intracellular target in a physiological context is a critical step in its validation as a potential therapeutic agent.[10][11][12]

These application notes provide a detailed protocol for assessing the target engagement of Demethylwedelolactone Sulfate with its putative target, IKK, in living cells using the Cellular Thermal Shift Assay (CETSA®).[13][14][15] CETSA is a powerful biophysical method that relies on the principle of ligand-induced thermal stabilization of a target protein.[14][16] Binding of DWS to IKK is expected to increase the thermal stability of the IKK protein, which can be quantified and used to determine target engagement.

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as proinflammatory cytokines (e.g., TNF-α, IL-1β).[4][8] These signals lead to the activation of the IKK complex, which then phosphorylates the inhibitory IκBα protein.[6] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.[4] The degradation of IκBα releases the NF-κB (typically a p50/p65 heterodimer) transcription factor, allowing it to translocate to the nucleus and activate the expression of target genes involved in inflammation, immunity, and cell survival.[4][5] DWS is hypothesized to inhibit the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation and activity.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (Target) Receptor->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 (Inactive NF-κB) IKK_complex->IkBa_NFkB Phosphorylates IκBα DWS Demethylwedelolactone Sulfate (DWS) DWS->IKK_complex Inhibits p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB_active p65/p50 (Active NF-κB) IkBa_NFkB->NFkB_active Releases Ub Ubiquitin p_IkBa->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Activates

Caption: NF-κB signaling pathway with DWS inhibition of IKK.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

The CETSA workflow involves treating intact cells with DWS, subjecting the cells to a heat challenge, lysing the cells, and then quantifying the amount of soluble IKK protein remaining.[13][16] Ligand-bound IKK will be more stable and thus more abundant in the soluble fraction after heating compared to the unbound protein in control cells.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture Grow cells to 80-90% confluency. B 2. Compound Treatment Incubate cells with DWS or Vehicle (DMSO). A->B C 3. Heat Challenge Heat cell aliquots across a temperature gradient. B->C D 4. Cell Lysis Lyse cells (e.g., freeze-thaw) to release proteins. C->D E 5. Separation Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins. D->E F 6. Detection Quantify soluble IKK protein via Western Blot or ELISA. E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for DWS Target Engagement with IKKβ

This protocol details the steps to determine the target engagement of this compound with IKKβ in living HEK293T cells.

I. Materials and Reagents
  • Cells: HEK293T cell line (ATCC® CRL-3216™)

  • Compound: this compound (DWS), dissolved in DMSO to create a 10 mM stock solution.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • DMSO (Vehicle control)

    • Lysis Buffer: PBS with 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

    • BCA Protein Assay Kit

    • 4x Laemmli Sample Buffer

  • Antibodies:

    • Primary Antibody: Rabbit anti-IKKβ (e.g., Cell Signaling Technology, #8943)

    • Primary Antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441)

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

    • Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Thermal cycler with a gradient function

    • Microcentrifuge (refrigerated)

    • SDS-PAGE and Western Blotting equipment

    • Chemiluminescence imaging system

    • PCR tubes

II. Experimental Procedure

A. CETSA Melt Curve (To Determine Optimal Temperature)

This experiment identifies the temperature at which IKKβ denatures, which is required for the subsequent isothermal dose-response experiment.

  • Cell Culture: Seed HEK293T cells in a 10 cm dish and grow to 80-90% confluency.

  • Cell Preparation: Detach cells using Trypsin-EDTA, wash with PBS, and resuspend in fresh culture medium to a final concentration of 2 x 10⁶ cells/mL.

  • Compound Treatment:

    • Prepare two 1.5 mL tubes: one with cells treated with DWS (final concentration 20 µM) and one with cells treated with an equivalent volume of DMSO (vehicle).

    • Incubate the tubes at 37°C for 1 hour to allow for compound uptake.

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension from each treatment tube into a series of PCR tubes.

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Include a 37°C control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 25°C water bath for 1 min).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration with Lysis Buffer.

    • Add Laemmli buffer, boil for 5 minutes, and load equal protein amounts onto an SDS-PAGE gel.

    • Perform Western blot analysis using primary antibodies against IKKβ and β-actin (as a loading control).

    • Quantify the band intensities using an imaging system.

    • Plot the normalized IKKβ band intensity against the temperature for both DWS-treated and vehicle-treated samples to generate the melt curves. The optimal temperature for the next step is where the DWS-treated sample shows significant stabilization compared to the vehicle.

B. Isothermal Dose-Response (To Determine EC₅₀)

This experiment determines the potency of DWS in stabilizing IKKβ at a single, fixed temperature.

  • Cell Preparation: Prepare a HEK293T cell suspension as described in step A.2.

  • Dose-Response Treatment:

    • Prepare a serial dilution of DWS in culture medium (e.g., from 0.1 µM to 100 µM). Include a vehicle-only control.

    • Add cells to each drug concentration and incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Aliquot cells from each concentration into PCR tubes.

    • Heat all tubes at the predetermined optimal temperature (e.g., 52°C, determined from the melt curve) for 3 minutes.

    • Include a non-heated (37°C) control.

  • Lysis, Separation, and Analysis:

    • Perform cell lysis, separation, and Western blot analysis for IKKβ and β-actin as described in steps A.5 through A.7.

  • Data Analysis:

    • Quantify the band intensities for IKKβ at each DWS concentration.

    • Normalize the data to the vehicle control.

    • Plot the normalized IKKβ band intensity against the logarithm of the DWS concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Data Presentation: Exemplary Results

The following tables represent expected data from the CETSA experiments.

Table 1: CETSA Melt Curve Data for IKKβ

Temperature (°C)Vehicle (Normalized Intensity)DWS (20 µM) (Normalized Intensity)
371.001.00
400.980.99
420.950.97
440.910.95
460.820.92
480.650.88
500.450.81
52 0.25 0.72
540.120.55
560.050.34
580.020.15
600.010.06

Note: The optimal temperature for the isothermal dose-response assay is selected based on the maximal difference in stabilization, here highlighted at 52°C.

Table 2: Isothermal Dose-Response Data for DWS at 52°C

DWS Conc. (µM)Log [DWS]Normalized IKKβ Intensity
0 (Vehicle)N/A1.00
0.1-71.05
0.3-6.521.21
1.0-61.88
3.0-5.522.55
5.2 -5.28 2.90 (EC₅₀)
10.0-53.15
30.0-4.523.20
100.0-43.22

Note: Data would be plotted to calculate the EC₅₀, which represents the concentration of DWS required to achieve 50% of the maximal thermal stabilization effect.

Alternative Target Engagement Assay: NanoBRET™

For targets that are kinases, the NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful alternative.[17][18] This method measures the binding of a compound to a specific target in living cells using Bioluminescence Resonance Energy Transfer (BRET).[17]

Principle: The assay uses cells expressing the target kinase (e.g., IKKβ) fused to a NanoLuc® luciferase.[17] A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its close proximity to the NanoLuc® enzyme results in a high BRET signal. In the presence of a competing compound like DWS, the tracer is displaced, leading to a decrease in the BRET signal.[18] This change in BRET is proportional to the degree of target engagement and can be used to determine compound affinity (IC₅₀) in live cells.[19]

Conclusion

Confirming that a compound reaches and engages its intended target within the complex environment of a living cell is a fundamental step in drug discovery. The Cellular Thermal Shift Assay provides a robust, label-free method to validate the intracellular interaction between this compound and its putative target, IKK. The protocols and exemplary data provided here serve as a comprehensive guide for researchers to assess the target engagement of DWS, thereby providing critical evidence for its mechanism of action and advancing its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Demethylwedelolactone Sulfate stability at physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylwedelolactone Sulfate (B86663). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the stability of Demethylwedelolactone Sulfate at physiological pH (e.g., pH 7.4)?

There is limited direct data on the stability of this compound at physiological pH. However, sulfated flavonoids can be susceptible to hydrolysis, and their stability is often pH-dependent.[1][2][3] It is generally recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared in advance, it should be stored in aliquots in tightly sealed vials at -20°C for no longer than two weeks.

Q2: How should I store this compound powder and its solutions?

  • Powder: Store the lyophilized powder in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended.[4]

  • Solutions: Whenever possible, prepare and use solutions on the same day. For short-term storage, aliquot stock solutions into tightly sealed vials and store at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[5][6] The sulfate group is known to enhance its water solubility compared to its parent compound, demethylwedelolactone.[7]

Q4: What are the expected biological activities of this compound?

While specific studies on the sulfated form are limited, its parent compound, wedelolactone, and other coumestans have been shown to exhibit anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and regulation of the MAPK signaling cascade. It is plausible that this compound shares similar biological activities.

Troubleshooting Guides

This section provides guidance on common issues encountered when working with this compound and other natural products in cell-based assays.

Problem Possible Cause(s) Recommended Solution(s)
Compound Precipitation in Culture Medium Poor solubility of the compound in aqueous media. High final concentration of the compound.Use a co-solvent like DMSO to prepare a high-concentration stock solution and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[8] Perform serial dilutions to reach the desired final concentration. Visually inspect for precipitate under a microscope.
Inconsistent or Non-reproducible Results Degradation of the compound in solution. Variability in cell seeding density. Inconsistent incubation times.Prepare fresh solutions for each experiment. Use a precise method for cell counting and seeding. Standardize all incubation and treatment times across experiments. Ensure proper storage of stock solutions at -20°C in aliquots to avoid freeze-thaw cycles.
Unexpected Cytotoxicity or Lack of Effect The compound may have a narrow therapeutic window. The chosen cell line may not be sensitive to the compound. The compound may have degraded.Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration. Screen different cell lines to find a responsive model. Verify the integrity of the compound by preparing fresh solutions.
Interference with Assay Readout Colored compounds can interfere with colorimetric assays (e.g., MTT). Autofluorescence of the compound can interfere with fluorescence-based assays.Include a "compound only" control (without cells) to measure the background absorbance or fluorescence and subtract it from the experimental values.[8] Consider using an alternative assay that is less susceptible to such interference (e.g., a luminescence-based assay for cell viability).

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Culture the chosen cancer cell line in appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., <0.5%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Preparing Compound Treatment Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment stock_prep Weigh this compound powder dissolve Dissolve in sterile DMSO to make a high concentration stock (e.g., 10 mM) stock_prep->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw a single aliquot of stock solution store->thaw For each experiment dilute Perform serial dilutions in complete cell culture medium thaw->dilute final_conc Achieve desired final concentrations for treatment dilute->final_conc add_to_cells Add working solutions to cells in multi-well plates final_conc->add_to_cells incubate Incubate for the desired duration add_to_cells->incubate NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Gene Target Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Gene activates DWS This compound (Proposed Action) DWS->IKK inhibits

References

Technical Support Center: Overcoming Poor Bioavailability of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylwedelolactone (B190455) Sulfate (B86663). The information provided aims to address common challenges related to its poor bioavailability and offer potential solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Demethylwedelolactone Sulfate and why is its bioavailability a concern?

Demethylwedelolactone is a natural coumestan (B1194414) found in plants like Eclipta alba. It exhibits various biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects.[1][2] this compound is a metabolite of demethylwedelolactone.[3][4][5][6][7][8] While specific data for the sulfate conjugate is limited, natural compounds like wedelolactone (B1682273) and demethylwedelolactone are known to undergo extensive metabolism, including glucuronidation and sulfation, which can lead to rapid elimination and low oral bioavailability.[9] The addition of a sulfate group generally increases water solubility, which can sometimes hinder passive diffusion across lipid-rich intestinal membranes, further contributing to poor absorption.

Q2: What are the primary factors contributing to the poor bioavailability of Demethylwedelolactone and its derivatives?

The poor bioavailability of compounds like wedelolactone and demethylwedelolactone, and likely this compound, can be attributed to several factors:

  • Low Aqueous Solubility: While the sulfate conjugate is expected to have improved water solubility compared to the parent compound, the parent compound itself has low aqueous solubility, which can limit its dissolution in the gastrointestinal tract.[10]

  • Poor Membrane Permeability: The ability of the compound to pass through the intestinal epithelial barrier may be limited.

  • Extensive First-Pass Metabolism: After absorption, the compound is transported to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[9]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the intestinal lumen.

Q3: What are the potential formulation strategies to enhance the bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the poor bioavailability of herbal compounds and could be applicable to this compound:[11][12][13][14][15]

  • Lipid-Based Drug Delivery Systems:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing solubilization and absorption.[4][16][17][18]

    • Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and improving its uptake.

  • Phytosomes: These are complexes of the natural product with phospholipids, which can improve the compound's ability to cross lipid-rich biological membranes.[3][19][20]

  • Polymeric Nanoparticles: Encapsulating the compound in biodegradable polymer nanoparticles can control its release and improve its stability and absorption.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.[11][13]

Troubleshooting Guides

Problem 1: Low and variable oral bioavailability observed in preclinical animal studies.

Possible Causes:

  • Poor aqueous solubility and dissolution of the administered form.

  • Low permeability across the intestinal epithelium.

  • Extensive first-pass metabolism in the gut wall and liver.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values.

    • Assess its lipophilicity (LogP).

  • Evaluate Intestinal Permeability:

    • Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

  • Investigate Metabolic Stability:

    • Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the extent of metabolism.

  • Consider Formulation Enhancement:

    • Based on the findings from steps 1-3, select an appropriate formulation strategy. For example, if solubility is the main issue, a SEDDS or an amorphous solid dispersion may be suitable. If permeability is low, a phytosome formulation could be beneficial.

Problem 2: Difficulty in achieving therapeutic concentrations in in vitro cell-based assays.

Possible Causes:

  • Low solubility of the compound in cell culture media.

  • Binding of the compound to serum proteins in the media.

  • Degradation of the compound in the media over the course of the experiment.

Troubleshooting Steps:

  • Assess Solubility in Media: Determine the solubility of this compound in the specific cell culture medium being used.

  • Use a Solubilizing Agent: A small percentage of a biocompatible solvent like DMSO can be used to dissolve the compound before adding it to the media. Ensure the final solvent concentration is not toxic to the cells.

  • Evaluate Protein Binding: If the media contains serum, consider that the free concentration of the compound available to the cells may be lower than the total concentration.

  • Check Stability: Incubate this compound in the cell culture media for the duration of the experiment and measure its concentration at different time points to assess its stability.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for Wedelolactone and Demethylwedelolactone in rats after oral administration. While specific data for this compound is not available, these values for the parent compounds can serve as a reference for expected pharmacokinetic behavior.

ParameterWedelolactoneDemethylwedelolactoneReference
Dose 0.1 mg/kg0.1 mg/kg[5][21][22]
Cmax (ng/mL) 74.9 ± 13.441.3 ± 9.57[5][21][22]
Tmax (h) 0.6330.800[5][21][22]
AUC0-t (ng·h/mL) 260.8 ± 141.8127.4 ± 52.7[5][21][22]
t1/2 (h) 2.20 ± 0.592.08 ± 0.69[5][21][22]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point; t1/2: Elimination half-life.

Experimental Protocols

Protocol 1: Preparation of this compound Phytosomes

Objective: To prepare a phytosome complex of this compound to improve its lipophilicity and membrane permeability.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Aprotic solvent (e.g., acetone (B3395972) or dioxane)

  • Non-solvent (e.g., n-hexane)

  • Rotary evaporator

  • Vacuum desiccator

Methodology:

  • Dissolve this compound and phosphatidylcholine in a 1:1 or 1:2 molar ratio in a minimal amount of the aprotic solvent in a round-bottom flask.[2][19]

  • Stir the solution at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.

  • Add the non-solvent to the flask with constant stirring to precipitate the phytosome complex.[2][23]

  • Filter and collect the precipitate.

  • Wash the precipitate with the non-solvent to remove any unreacted components.

  • Dry the resulting this compound phytosome complex under vacuum in a desiccator.[2][23]

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • LC-MS/MS for sample analysis

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[24]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[25]

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport: Add this compound (typically at a concentration of 1-10 µM) to the apical (donor) compartment. Place fresh HBSS in the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

Materials:

  • Sprague-Dawley or Wistar rats (male, 250-300g)

  • This compound formulation (e.g., solution, suspension, or enhanced formulation)

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Fast the rats overnight (8-12 hours) before dosing, with free access to water.[26]

  • Administer the this compound formulation orally via gavage at a predetermined dose.[26]

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1][27]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.[26][28]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Problem Poor Bioavailability of This compound Phytosomes Phytosomes Problem->Phytosomes Formulation Strategies SEDDS SEDDS Problem->SEDDS Formulation Strategies Nanoparticles Nanoparticles Problem->Nanoparticles Formulation Strategies Solubility Solubility & Dissolution Phytosomes->Solubility SEDDS->Solubility Nanoparticles->Solubility Caco2 Caco-2 Permeability Solubility->Caco2 PK_Study Pharmacokinetic Study in Rats Caco2->PK_Study Analysis Pharmacokinetic Parameter Calculation PK_Study->Analysis

Caption: Experimental workflow for addressing poor bioavailability.

signaling_pathway cluster_inhibition Trypsin Inhibition cluster_downstream Potential Downstream Effects DWL Demethylwedelolactone Trypsin Trypsin DWL->Trypsin Inhibits Inactive_Trypsin Inactive Trypsin Protease_Activity Reduced Protease Activity Trypsin->Protease_Activity Leads to Inflammation Modulation of Inflammation Protease_Activity->Inflammation Impacts Cell_Invasion Inhibition of Cancer Cell Invasion Protease_Activity->Cell_Invasion Impacts

Caption: Inhibition of Trypsin by Demethylwedelolactone.

References

Troubleshooting Demethylwedelolactone Sulfate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demethylwedelolactone Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Demethylwedelolactone Sulfate in cell culture experiments and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a sulfated derivative of Demethylwedelolactone, a natural coumestan (B1194414) compound found in plants like Eclipta prostrata[1][2]. The addition of a sulfate group generally enhances the water solubility of a compound compared to its parent form[3]. It is classified as a coumarin (B35378) and is used in research related to cancer and programmed cell death[2][4]. While its parent compound, Demethylwedelolactone, has known anti-inflammatory and hepato-protective effects, the specific biological activities of the sulfated form are a subject of ongoing research.

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What is happening?

This is a common issue known as "crashing out," which frequently occurs with hydrophobic compounds dissolved in a strong organic solvent like DMSO[5]. When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the DMSO is rapidly diluted, and the medium is unable to keep the this compound dissolved, causing it to precipitate[5][6].

Q3: The media containing this compound looks fine at first, but a precipitate forms after a few hours or days in the incubator. Why does this happen?

Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the media over time[5][7]:

  • Temperature and pH Shifts: The incubator's 37°C temperature and CO2 atmosphere can alter the solubility of the compound. The CO2 can also change the pH of the medium, which may affect the stability of this compound[7].

  • Interaction with Media Components: Over time, the compound may interact with salts, amino acids, or proteins in the media to form insoluble complexes[5][7][8].

  • Media Evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of the compound, potentially exceeding its solubility limit[5][9].

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize cytotoxicity and its effects on compound solubility, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and certainly not exceeding 0.5%[5][6]. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent on the cells[6].

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate forming immediately after adding the this compound stock solution to your cell culture medium, consult the following table for potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test (see Experimental Protocol 1).
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media leads to a rapid solvent exchange, causing the compound to "crash out."[5]Perform a serial or stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion[5][6].
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions[5][7].
High DMSO Concentration in Final Solution While DMSO is an excellent solvent for the stock solution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution[5].Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%[5][6]. This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation in the Incubator

If the precipitate appears after a period of incubation, consider the following troubleshooting steps.

Potential Cause Explanation Recommended Solution
Temperature and pH Fluctuations Changes in temperature when moving plates in and out of the incubator, or shifts in media pH due to the CO2 environment, can affect compound solubility over time[7].Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. Ensure your medium is adequately buffered for the CO2 concentration in your incubator[7].
Interaction with Media Components This compound may slowly form insoluble complexes with salts, proteins, or other components in the culture medium[5][8].If possible, test the compound's stability in a different basal media formulation. The presence of serum can sometimes help solubilize compounds through protein binding[6].
Media Evaporation During long-term cultures, water can evaporate from the media, concentrating all components, including the compound, which may then exceed its solubility limit[5][9].Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes[5].
Freeze-Thaw Cycles of Stock Solution Repeatedly freezing and thawing the stock solution can cause the compound to precipitate out of the DMSO, leading to issues in subsequent experiments[7].Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles[7]. If precipitation is observed in a thawed aliquot, gently warm it to 37°C and vortex to redissolve before use[7].

Experimental Protocols

Experimental Protocol 1: Determining the Maximum Soluble Concentration

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator set to 37°C and 5% CO2

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). One supplier suggests a solubility of 10 mM in DMSO[4]. Ensure the compound is fully dissolved by vortexing.

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound in pre-warmed (37°C) complete cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., <1 µM). Ensure the final DMSO concentration is constant across all wells and matches what you will use in your experiments (e.g., 0.1%).

  • Include Controls: Prepare a "no compound" well containing only the cell culture medium and the same final concentration of DMSO.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance indicates precipitation[5].

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the observation period is the maximum working soluble concentration for your specific experimental conditions[5][7].

Visualizations

Experimental Workflow: Preparing Working Solution

The following diagram illustrates a recommended workflow for preparing the final working solution of this compound to minimize the risk of precipitation.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Dissolve Demethylwedelolactone Sulfate in 100% DMSO (e.g., 10 mM stock) B Vortex until fully dissolved A->B C Aliquot into single-use tubes and store at -20°C B->C E Thaw one aliquot of stock solution C->E For each experiment D Pre-warm complete cell culture media to 37°C F Perform serial dilution of stock into pre-warmed media G Add final dilution to bulk of pre-warmed media dropwise while gently vortexing F->G H Visually inspect for any signs of precipitation G->H I Add to cell culture H->I

Caption: Workflow for preparing this compound working solution.

Logical Relationship: Troubleshooting Precipitation

This diagram outlines the logical steps to take when troubleshooting precipitation issues with this compound.

G cluster_0 Immediate Precipitation cluster_1 Delayed Precipitation start Precipitation Observed q1 Is media pre-warmed to 37°C? start->q1 q4 Are stock solutions frequently freeze-thawed? start->q4 s1 Pre-warm media to 37°C q1->s1 No q2 Is final concentration too high? q1->q2 Yes a1_yes Yes a1_no No s2 Perform solubility test and lower concentration q2->s2 Yes q3 Was stock added dropwise with mixing? q2->q3 No a2_yes Yes a2_no No s3 Use serial dilution and add dropwise with vortexing q3->s3 No a3_no No s4 Aliquot stock solution for single use q4->s4 Yes q5 Is media evaporation a possibility? q4->q5 No a4_yes Yes a4_no No s5 Ensure proper incubator humidification and use low-evaporation plates q5->s5 Yes a5_yes Yes

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: HPLC Mobile Phase Optimization for Demethylwedelolactone Sulfate Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Demethylwedelolactone and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase for the successful separation of Demethylwedelolactone Sulfate (B86663).

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of Demethylwedelolactone and related compounds.

Q1: Why am I observing poor peak shape, specifically peak tailing, for my Demethylwedelolactone Sulfate peak?

A1: Peak tailing is a common issue when analyzing phenolic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase pH: The pH of your mobile phase plays a critical role. Demethylwedelolactone has phenolic hydroxyl groups which can ionize. At a pH close to the pKa of these groups, you can have a mixed population of ionized and non-ionized species, leading to peak tailing.

    • Recommendation: Acidify your mobile phase. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, will suppress the ionization of the phenolic hydroxyl groups, leading to a more uniform analyte form and improved peak shape.

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 or C8 columns can interact with the polar functional groups of this compound, causing tailing.

    • Recommendation:

      • Use an end-capped column to minimize the number of free silanol groups.

      • Consider using a column with a different stationary phase, such as a polar-embedded phase, which can provide shielding from residual silanols.

  • Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient to maintain a stable pH throughout the analysis. Inadequate buffering can lead to pH shifts on the column and result in peak tailing.

  • Sample Solvent: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion.

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: I am struggling to get good retention of this compound on my reversed-phase column. The peak elutes very early, close to the void volume.

A2: this compound is expected to be significantly more polar than Demethylwedelolactone due to the presence of the sulfate group. This high polarity can lead to poor retention on traditional reversed-phase columns. Here are some strategies to improve retention:

  • Decrease Mobile Phase Polarity:

    • Recommendation: Reduce the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase. Start with a lower initial concentration of the organic solvent in your gradient or use a weaker overall isocratic mobile phase.

  • Alternative Stationary Phases:

    • Recommendation: Consider using a column designed for the retention of polar compounds, such as an AQ-type C18 column or a polar-embedded column. These columns are more stable in highly aqueous mobile phases and provide better retention for polar analytes.

  • Ion-Pair Chromatography:

    • Recommendation: Introduce an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, to the mobile phase. The ion-pairing reagent will form a neutral complex with the negatively charged sulfate group of your analyte, increasing its hydrophobicity and retention on a reversed-phase column.

Q3: My resolution between this compound and other components in my sample is poor. How can I improve it?

A3: Achieving good resolution requires optimizing the selectivity of your HPLC method. Here are key parameters to adjust:

  • Organic Modifier: The choice of organic solvent can significantly impact selectivity.

    • Recommendation: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve the separation of co-eluting peaks.

  • Gradient Profile: A well-optimized gradient is crucial for separating complex mixtures.

    • Recommendation:

      • Decrease the slope of your gradient (i.e., make it shallower) around the elution time of your target analyte. This will give the components more time to interact with the stationary phase and improve separation.

      • Introduce isocratic holds in your gradient to target the separation of specific peak pairs.

  • Temperature: Column temperature can affect selectivity.

    • Recommendation: Vary the column temperature (e.g., in 5 °C increments) to see if it improves resolution. Higher temperatures can sometimes improve peak shape and alter selectivity.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a mobile phase to separate Demethylwedelolactone?

A: Based on published methods for Demethylwedelolactone and Wedelolactone, a good starting point for a reversed-phase HPLC method would be a gradient elution using a C18 or C8 column with a mobile phase consisting of:

  • Solvent A: Water with 0.1% formic acid or phosphoric acid.

  • Solvent B: Acetonitrile or methanol. A typical gradient might start with a low percentage of Solvent B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes.

Q: How will the addition of a sulfate group to Demethylwedelolactone affect its retention time?

A: The addition of a highly polar sulfate group will significantly decrease the retention time of Demethylwedelolactone on a reversed-phase HPLC column. The sulfated compound will be much more polar and will have less affinity for the non-polar stationary phase, causing it to elute earlier.

Q: What detection wavelength should I use for this compound?

A: Demethylwedelolactone has a UV absorbance maximum at approximately 351 nm. It is highly likely that this compound will have a similar UV absorbance profile. Therefore, a detection wavelength of 351-352 nm is recommended for optimal sensitivity.

Experimental Protocols

Below is a typical experimental protocol for the HPLC analysis of Demethylwedelolactone, which can be adapted and optimized for this compound.

ParameterRecommended Condition
Column C18 or C8, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 351 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Data Presentation

The following table summarizes the expected effect of mobile phase modifications on the separation of this compound. This data is qualitative and serves as a guide for optimization.

Parameter ChangeExpected Effect on Retention TimeExpected Effect on Peak ShapeExpected Effect on Resolution
Increase % Organic Modifier DecreaseMay improve for late-eluting peaksMay decrease or change selectivity
Decrease % Organic Modifier IncreaseMay worsen for late-eluting peaksMay increase or change selectivity
Add Acid (e.g., 0.1% Formic Acid) Slight decrease or no changeSignificant improvement (reduces tailing)Can improve by sharpening peaks
Switch from Acetonitrile to Methanol May increase or decrease (analyte dependent)Generally similarCan significantly change selectivity
Introduce Ion-Pair Reagent Significant increaseGenerally goodCan significantly change selectivity

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for this compound.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for this compound HPLC Separation start Start: HPLC Analysis issue Identify Separation Issue start->issue peak_tailing Poor Peak Shape (Tailing) issue->peak_tailing Tailing? poor_retention Poor Retention (Elutes near void) issue->poor_retention Early Elution? poor_resolution Poor Resolution issue->poor_resolution Co-elution? check_ph Acidify Mobile Phase (e.g., 0.1% Formic Acid) peak_tailing->check_ph decrease_organic Decrease % Organic Modifier poor_retention->decrease_organic change_solvent Switch Organic Modifier (ACN <-> MeOH) poor_resolution->change_solvent check_column Use End-capped or Polar-Embedded Column check_ph->check_column evaluate Evaluate Results check_column->evaluate ion_pairing Consider Ion-Pair Chromatography decrease_organic->ion_pairing ion_pairing->evaluate optimize_gradient Optimize Gradient Profile (Shallower slope) change_solvent->optimize_gradient optimize_gradient->evaluate success Separation Optimized evaluate->success Successful further_optimization Further Optimization Needed evaluate->further_optimization Not Successful further_optimization->issue

Caption: Troubleshooting workflow for HPLC separation of this compound.

Technical Support Center: Enhancing Demethylwedelolactone Sulfate Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of demethylwedelolactone (B190455) sulfate (B86663) using cyclodextrins. As specific data for demethylwedelolactone sulfate is limited, the information herein is based on established principles and experimental data from structurally related polyphenolic compounds, such as other coumestans and flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sulfated coumestan, a class of polyphenolic compounds. Like many polyphenols, it is likely to exhibit poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in preclinical and clinical studies. Enhancing its solubility is a critical step in developing it as a potential therapeutic agent.

Q2: How can cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent solubility.

Q3: Which type of cyclodextrin (B1172386) is best for this compound?

The choice of cyclodextrin depends on the size and shape of the guest molecule. For polyphenolic compounds, β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to natural β-CD. A preliminary screening of different cyclodextrins is recommended.

Q4: What is a phase-solubility study and why is it important?

A phase-solubility study is a fundamental experiment to determine the effect of a complexing agent (cyclodextrin) on the solubility of a drug (this compound). It helps to determine the stoichiometry of the inclusion complex (e.g., 1:1, 1:2) and the apparent stability constant (Ks), which quantifies the strength of the interaction. The resulting diagram indicates the type of complex formed (e.g., AL-type for a linear increase in solubility).[1]

Q5: What are the common methods for preparing this compound-cyclodextrin inclusion complexes?

Several methods can be employed, with the choice depending on the physicochemical properties of the compound and the desired scale of production. Common methods include:

  • Freeze-drying (Lyophilization): This involves dissolving both the this compound and cyclodextrin in a suitable solvent (usually water or a co-solvent system), freezing the solution, and then removing the solvent by sublimation under vacuum. This method often yields a porous, readily soluble powder.[2][3]

  • Kneading: A paste is formed by triturating the cyclodextrin with a small amount of water or a hydroalcoholic solution, to which the this compound is then added and kneaded. The resulting mass is then dried and sieved.

  • Co-precipitation/Co-evaporation: Both components are dissolved in a solvent, and the complex is then precipitated by adding a non-solvent or by evaporating the solvent.[1]

  • Spray-drying: An aqueous solution of the drug and cyclodextrin is atomized into a hot air stream, leading to rapid solvent evaporation and formation of a dry powder.[1]

Troubleshooting Guides

Issue 1: Low Solubility Enhancement Observed in Phase-Solubility Study
Potential Cause Troubleshooting Step
Inappropriate Cyclodextrin Type: The cavity size of the selected cyclodextrin may not be optimal for this compound.Screen a panel of cyclodextrins, including α-CD, β-CD, γ-CD, and their more soluble derivatives like HP-β-CD and SBE-β-CD.
Incorrect pH of the Medium: The ionization state of this compound can affect its complexation efficiency.Perform the phase-solubility study in different buffered solutions to assess the effect of pH on complexation.
Insufficient Equilibration Time: The system may not have reached equilibrium, leading to an underestimation of solubility.Increase the incubation time (e.g., 24-72 hours) and ensure continuous agitation (e.g., shaking or stirring) at a constant temperature.
Limited Intrinsic Solubility of the Complex: The formed inclusion complex itself may have limited solubility.This would be indicated by a B-type phase-solubility diagram. Consider using more soluble cyclodextrin derivatives.
Issue 2: Inefficient Complex Formation or Low Yield
Potential Cause Troubleshooting Step
Suboptimal Preparation Method: The chosen method may not be suitable for the specific properties of this compound.Experiment with different preparation methods (e.g., if kneading fails, try freeze-drying, which is often more efficient for thermolabile compounds).[2][3]
Incorrect Stoichiometric Ratio: Using a molar ratio that does not favor complex formation.Determine the optimal stoichiometry from the phase-solubility study and use a slight excess of cyclodextrin during preparation if necessary.
Inadequate Mixing/Interaction: Insufficient interaction between the host and guest molecules during preparation.For solvent-based methods, ensure both components are fully dissolved. For solid-state methods like kneading, ensure thorough and prolonged mixing.
Loss of Product During Processing: Material may be lost during transfer, filtration, or drying steps.Optimize the experimental setup to minimize product loss. For example, use pre-weighed filters and ensure complete transfer of the product.
Issue 3: Difficulty in Characterizing the Inclusion Complex
Potential Cause Troubleshooting Step
Inconclusive DSC Thermograms: The characteristic melting peak of the drug may still be visible, suggesting incomplete complexation.This could indicate a physical mixture rather than a true inclusion complex. Ensure the preparation method promotes intimate molecular interaction. Also, check for the broadening or shifting of the drug's endotherm. The complete disappearance of the guest molecule's melting peak is a strong indicator of complex formation.[2][3]
FT-IR Spectra Show No Significant Changes: The vibrational bands of the drug and cyclodextrin appear as a simple overlap.Look for subtle changes such as shifts in band position, changes in band intensity, or the disappearance of characteristic peaks of the guest molecule that would be shielded within the cyclodextrin cavity.
XRD Pattern Shows Crystalline Peaks of the Drug: The diffraction pattern of the complex is similar to that of the physical mixture.A true inclusion complex is often amorphous or has a different crystalline structure. The disappearance of the sharp crystalline peaks of the drug and the appearance of a diffuse halo pattern are indicative of successful amorphization and complexation.[2][3]
NMR Spectroscopy Fails to Confirm Inclusion: No significant chemical shift changes are observed for the protons of the drug or the cyclodextrin.2D NMR techniques like ROESY can provide more definitive evidence of inclusion by showing through-space correlations between the protons of the guest molecule and the inner cavity protons of the cyclodextrin.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes typical data obtained for the complexation of other flavonoids with cyclodextrins, which can serve as a reference.

FlavonoidCyclodextrinStoichiometryApparent Stability Constant (Ks) (M-1)Solubility Enhancement (Fold Increase)Reference
Quercetinβ-Cyclodextrin1:12302.5[1]
Hesperetinβ-Cyclodextrin1:1--[4]
Naringeninβ-Cyclodextrin1:1--[4]
TaxifolinPropanediamine-β-CD1:1585.770-102[5]
Morin HydratePropanediamine-β-CD1:11419.270-102[5]

Experimental Protocols

Protocol 1: Phase-Solubility Study
  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM HP-β-CD) in a suitable buffer.

  • Add an excess amount of this compound to each solution in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspensions to separate the undissolved solid.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Determine the concentration of dissolved this compound in each filtered solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.

  • From the slope of the linear portion of the plot (for an AL-type diagram), calculate the apparent stability constant (Ks) using the following equation: Ks = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of this compound in the absence of cyclodextrin.[1]

Protocol 2: Preparation of Inclusion Complex by Freeze-Drying
  • Dissolve the cyclodextrin (e.g., HP-β-CD) and this compound in a 1:1 molar ratio in deionized water. A co-solvent such as ethanol (B145695) may be used to aid the initial dissolution of the drug, but it should be kept to a minimum.[2]

  • Stir the solution at a controlled temperature (e.g., 30°C) for 24 hours.[2]

  • Filter the solution through a 0.45 µm membrane filter to remove any un-complexed material.[2]

  • Freeze the resulting solution at a low temperature (e.g., -80°C).[2]

  • Lyophilize the frozen solution under high vacuum for 24-48 hours to obtain a dry powder of the inclusion complex.[2]

  • Store the resulting powder in a desiccator.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization start This compound + Cyclodextrin dissolve Dissolve in Solvent start->dissolve incubate Incubate with Stirring (e.g., 24h, 30°C) dissolve->incubate filter_prep Filter Solution incubate->filter_prep freeze Freeze (-80°C) filter_prep->freeze lyophilize Lyophilize freeze->lyophilize complex Inclusion Complex Powder lyophilize->complex dsc DSC complex->dsc Thermal Analysis ftir FT-IR complex->ftir Structural Interaction xrd XRD complex->xrd Crystallinity nmr NMR complex->nmr Inclusion Confirmation Signaling_Pathway cluster_wedelolactone Wedelolactone Action cluster_pathways Inhibited Pathways cluster_outcomes Cellular Outcomes wedelolactone Wedelolactone ikk IKK Complex wedelolactone->ikk pkce PKCε wedelolactone->pkce cmyc c-Myc Signaling wedelolactone->cmyc tgfb TGF-β1/Smad Signaling wedelolactone->tgfb reduced_proliferation Reduced Proliferation ikk->reduced_proliferation apoptosis Apoptosis pkce->apoptosis cmyc->reduced_proliferation reduced_metastasis Reduced Metastasis tgfb->reduced_metastasis

References

Minimizing off-target effects of Demethylwedelolactone Sulfate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential off-target effects of Demethylwedelolactone (B190455) Sulfate (B86663) in in vitro experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Demethylwedelolactone Sulfate and what are its known primary activities?

This compound is a sulfated derivative of Demethylwedelolactone, a naturally occurring coumestan (B1194414) found in plants like Eclipta alba. The addition of a sulfate group typically enhances the water solubility of the compound, which can affect its biological activity and pharmacokinetics.[1] Demethylwedelolactone, the parent compound, is known for several biological activities, including:

  • Trypsin Inhibition: It is a potent inhibitor of trypsin, a serine protease.[2][3]

  • Anti-Cancer Properties: It has been shown to inhibit the growth and invasion of cancer cells.[2][4]

  • Anti-Inflammatory Effects: It exhibits anti-inflammatory properties.[4]

Q2: What are potential off-target effects of this compound?

While specific off-target effects for this compound have not been extensively documented, we can infer potential off-targets based on the activities of its parent compound, Demethylwedelolactone, and the related compound, Wedelolactone. Researchers should be aware of the following potential off-target activities:

  • Broad Protease Inhibition: Given its potent trypsin inhibitory activity, it may also inhibit other serine proteases.[3]

  • Kinase Modulation: Wedelolactone has been reported to inhibit IKK (IκB kinase), which would affect the NF-κB signaling pathway.[5]

  • Effects on Gene Expression: Wedelolactone has been shown to down-regulate the expression of the oncoprotein c-Myc.[6]

  • Phosphatase Inhibition: Wedelolactone has been found to inhibit T-cell protein tyrosine phosphatase (TCPTP), leading to prolonged STAT1 activation in response to IFN-γ.[7]

It is crucial to experimentally verify these potential off-target effects in your specific experimental system.

Q3: What are the initial signs of off-target effects in my cell-based assays?

Common indicators that you may be observing off-target effects include:

  • High Cytotoxicity: Significant cell death at concentrations close to the effective dose for your target of interest.

  • Inconsistent Results: Discrepancies between the effects of this compound and other inhibitors targeting the same primary molecule.

  • Phenotype Mismatch with Genetic Knockdown: The cellular phenotype observed with this compound treatment does not match the phenotype of a genetic knockdown or knockout of the intended target.

  • Unexplained Changes in Cellular Signaling: Alterations in signaling pathways that are not directly linked to the primary target of this compound.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed after treatment.

Potential Cause Troubleshooting Steps
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal, lowest effective concentration. Start with a broad range of concentrations.[8]
Prolonged exposure to the inhibitor. Reduce the incubation time to the minimum required to observe the desired effect.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control.[8]
Cell line sensitivity. Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if possible.

Issue 2: Inconsistent results or lack of a clear on-target effect.

Potential Cause Troubleshooting Steps
Compound solubility issues. Although sulfation increases water solubility, ensure the compound is fully dissolved in your culture medium.[1] Visually inspect for precipitates.
Off-target effects masking the on-target phenotype. Use orthogonal validation methods. This includes using a structurally different inhibitor for the same target or validating with genetic methods like siRNA or CRISPR/Cas9 knockout of the target protein.[9]
Compound degradation. Prepare fresh stock solutions and store them appropriately. Demethylwedelolactone is typically stored at -20°C or -80°C.[3]

Data Presentation

Table 1: Known and Potential Targets of Demethylwedelolactone and Related Compounds

Compound Target Activity IC50 / Reported Effect Reference
DemethylwedelolactoneTrypsinInhibitorIC50 = 3.0 µM[3]
WedelolactoneIKK (IκB kinase)InhibitorBlocks phosphorylation of IκBα[5]
Wedelolactonec-MycDown-regulationDecreases mRNA and protein levels[6]
WedelolactoneT-cell protein tyrosine phosphatase (TCPTP)InhibitorProlongs STAT1 phosphorylation[7]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a specific cell line and identify the optimal concentration range for experiments.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).[8] c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay: a. After incubation, add 10 µL of the resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).[8]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the dose-response curve and determine the IC50 value for cytotoxicity.

Protocol 2: Western Blot for NF-κB Pathway Activation

Objective: To assess the effect of this compound on the NF-κB signaling pathway by measuring the phosphorylation of IκBα.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • TNF-α or other NF-κB activator

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: a. Seed cells and grow to 70-80% confluency. b. Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours). c. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: a. Wash cells with cold PBS and lyse with lysis buffer. b. Collect lysates and determine protein concentration.

  • Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and incubate with primary antibodies overnight. c. Wash and incubate with HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate.

  • Data Analysis: a. Quantify the band intensities for phospho-IκBα and total IκBα. b. Normalize the phospho-IκBα signal to total IκBα and the loading control (β-actin). c. Compare the levels of IκBα phosphorylation between treated and untreated samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation a Prepare Demethylwedelolactone Sulfate Stock Solution c Dose-Response Cytotoxicity Assay a->c b Culture and Plate Cells b->c d On-Target Activity Assay b->d e Off-Target Validation (e.g., Western Blot for NF-κB pathway) b->e f Determine IC50 (Cytotoxicity) c->f g Quantify On-Target Effect d->g h Assess Off-Target Effects e->h i Integrate Data and Draw Conclusions f->i g->i h->i

Caption: Experimental workflow for investigating this compound.

nfkb_pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκBα degradation DWS Demethylwedelolactone Sulfate (potential) DWS->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Addressing autofluorescence of Demethylwedelolactone Sulfate in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering autofluorescence issues when using Demethylwedelolactone Sulfate in cellular or tissue imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it causing autofluorescence?

This compound is a derivative of wedelolactone, a natural compound classified as a coumestan, which is known for a wide range of biological activities.[1][2][3] The parent compound, wedelolactone, is inherently fluorescent. Studies have shown that it exhibits a strong, bright blue fluorescence with an excitation maximum around 384 nm and an emission maximum around 458 nm.[4] This intrinsic fluorescence, known as autofluorescence, stems from its molecular structure. When used in imaging experiments, this property can create a background signal that may obscure the signal from your specific fluorescent probes.

In addition to the compound itself, other common sources of autofluorescence in a sample can include:

  • Endogenous Molecules: Naturally occurring molecules within cells and tissues, such as NADH, collagen, elastin, and riboflavins, fluoresce in the UV to green range.[5][6] Lipofuscin, a granular pigment that accumulates with age, is a particularly strong source of autofluorescence across a broad spectrum.[7][8]

  • Fixation Methods: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[5][9]

  • Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can also contribute to background fluorescence.[5][6]

Q2: How can I confirm that the signal I'm observing is from autofluorescence?

The most straightforward method is to use an unstained control sample .[5][6] This control should be prepared and processed in the exact same way as your experimental samples, including treatment with this compound and fixation, but without the addition of any fluorescent labels (e.g., fluorescently conjugated antibodies or dyes).

Image this unstained control using the same instrument settings (laser power, gain, filter sets) as your fully stained samples. If you detect a signal in the control, it confirms the presence of autofluorescence. This will also help you characterize its intensity and spectral properties, which is crucial for choosing a mitigation strategy.[10]

Q3: What are the primary strategies to reduce or eliminate autofluorescence?

There are three main approaches to combat autofluorescence, which can be used alone or in combination:

  • Experimental & Spectral Optimization: This involves carefully planning your experiment to spectrally separate your signal of interest from the autofluorescence. Key methods include choosing fluorophores in the far-red spectrum where autofluorescence is often lower and using appropriate microscope filters.[5][6][7]

  • Quenching & Photobleaching: These methods aim to eliminate the autofluorescence signal before imaging.

    • Chemical Quenching: Involves treating the sample with a chemical that reduces or "quenches" the autofluorescence.[11]

    • Photobleaching: Intentionally exposing the sample to intense light to destroy the fluorescent molecules causing the background signal before acquiring the final image.[12]

  • Computational Correction: This involves using software to mathematically separate the autofluorescence signal from your specific signal after the image has been acquired.

    • Spectral Unmixing: Requires a spectral microscope to capture the full emission spectrum at each pixel and then computationally separates the known spectra of your fluorophore and the autofluorescence.[13][14][15]

Q4: When should I choose photobleaching vs. chemical quenching vs. spectral unmixing?

Your choice of strategy depends on the nature of your sample, the source of autofluorescence, and the equipment you have available.

  • Choose Experimental Optimization First: Always start by optimizing your fluorophore and filter choices, as this is non-destructive and can often solve the problem.

  • Choose Chemical Quenching when: You have high levels of autofluorescence from sources like lipofuscin or aldehyde fixation and need a straightforward protocol.[8] It is effective but be aware that some quenchers may affect your specific signal or tissue integrity.[16]

  • Choose Photobleaching when: The source of autofluorescence is susceptible to light-induced degradation. This method is cost-effective but can be time-consuming and carries a risk of damaging the target epitopes or fluorophores if not done carefully.[12][17]

  • Choose Spectral Unmixing when: You have access to a spectral confocal microscope. This is a powerful, non-destructive computational method that can separate signals with highly overlapping emission spectra.[18]

Troubleshooting Guides & Experimental Protocols

Guide 1: Initial Assessment and Mitigation Workflow

This workflow provides a logical sequence of steps to identify, characterize, and address autofluorescence in your imaging experiment.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy A Prepare Experimental Sample (Stained + DWS Treatment) C Image Both Samples (Identical Settings) A->C B Prepare Unstained Control (No Stain + DWS Treatment) B->C D Signal in Unstained Control? C->D E No Significant Signal: Proceed with Analysis D->E No D->E F Optimize Experiment: - Use Far-Red Fluorophores - Narrowband Emission Filters D->F Yes D->F G Optimization Sufficient? F->G H Apply Pre-Imaging Correction G->H No G->H K Apply Post-Acquisition Correction G->K No, and Spectral Scope Available G->K M Acquire Final Image and Analyze G->M Yes G->M I Photobleaching H->I J Chemical Quenching (e.g., Sudan Black B) H->J I->M J->M L Spectral Unmixing K->L L->M

Caption: Workflow for identifying and mitigating autofluorescence.
Guide 2: Comparison of Autofluorescence Reduction Techniques

This table summarizes the pros, cons, and best-use cases for common mitigation strategies.

Technique Pros Cons Best For
Far-Red Fluorophores Simple, non-destructive, highly effective as autofluorescence is often low in the >650 nm range.[5][7]Requires appropriate filters and detectors on the microscope; may not be suitable for all targets.General purpose, especially for tissues with high collagen or lipofuscin content.
Chemical Quenching Effective for specific sources (e.g., Sudan Black B for lipofuscin).[8] Protocols are well-established.[16]Can reduce specific signal; some quenchers add their own background in certain channels.[19] May require optimization.Tissues with high lipofuscin content (e.g., aged brain tissue)[8] or aldehyde-fixed samples.[20]
Photobleaching Cost-effective, requires no special reagents.[12] Can be highly effective.[21]Can be time-consuming; risk of photodamage to the sample or the target fluorophore.[12]Samples where autofluorescence is primarily from a single, photolabile source.
Spectral Unmixing Highly accurate, separates multiple overlapping signals computationally.[13] Preserves the sample.Requires a spectral imaging system (e.g., spectral confocal microscope) and appropriate software.[18]Complex samples with multiple fluorophores and significant, spectrally distinct autofluorescence.
Guide 3: Detailed Experimental Protocols

This protocol is effective for reducing autofluorescence from lipofuscin, a common issue in aged tissue samples.[8]

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Staining jars

Procedure:

  • Preparation of SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 10-20 minutes and then filter it through a 0.2 µm filter to remove undissolved particles.[11] This solution should be prepared fresh.

  • Sample Preparation: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and all wash steps.

  • Quenching Incubation: After the final wash step of your staining protocol, incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.[11][22] The optimal time may need to be determined empirically.

  • Washing: Wash the slides extensively to remove excess SBB. Perform three washes of 5 minutes each in PBS.[22] Some protocols recommend a brief dip in 70% ethanol to help remove non-specific SBB precipitate before the PBS washes.

  • Mounting: Mount the coverslip using an aqueous antifade mounting medium.

Critical Note: Sudan Black B can introduce its own background signal in the far-red channel, which should be considered when designing multiplex experiments.[7][19] All steps after SBB treatment should avoid detergents, as they can wash the dye away.[8][23]

This protocol uses light to destroy autofluorescent molecules before the final image acquisition.[12]

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated LED light source.[12]

  • Your prepared slide (before immunolabeling).

Procedure:

  • Timing: It is often best to perform photobleaching on the tissue section before applying any fluorescently labeled antibodies to avoid damaging your specific signal.[12]

  • Exposure: Place the slide on the microscope stage. Expose the entire area of interest to continuous, high-intensity illumination from your light source. Use a wide-field objective (e.g., 10x or 20x) to cover a large area.

  • Filter Selection: Open the shutter for the filter cubes corresponding to the emission range of your autofluorescence (typically blue and green channels).

  • Duration: The required exposure time can range from several minutes to over an hour and must be determined empirically.[17][24] Periodically check the autofluorescence level using brief, low-intensity exposures until the background signal is acceptably low.

  • Staining: Once bleaching is complete, proceed with your standard immunofluorescence staining protocol.

Visualizing Key Concepts

Principle of Spectral Unmixing

This diagram illustrates how spectral unmixing computationally separates the emission spectra of a specific fluorophore (e.g., GFP) and the broad autofluorescence signal.

G cluster_0 Data Acquisition cluster_1 Reference Spectra cluster_2 Computational Unmixing A Sample with Fluorophore and Autofluorescence B Spectral Microscope captures Emission Spectrum at each Pixel A->B E Mixed Spectrum (from a single pixel) B->E C Known GFP Spectrum F Unmixing Algorithm (e.g., NMF) C->F D Measured Autofluorescence Spectrum (from unstained control) D->F E->F G Separated GFP Signal F->G H Separated Autofluorescence Signal F->H

Caption: The principle of linear spectral unmixing.

References

Validation & Comparative

Comparing the anticancer efficacy of Demethylwedelolactone Sulfate and Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available scientific evidence on the anticancer properties of Wedelolactone and Demethylwedelolactone, highlighting the current data gap for Demethylwedelolactone Sulfate.

This guide provides a comprehensive comparison of the anticancer efficacy of Wedelolactone and its related compound, Demethylwedelolactone, for an audience of researchers, scientists, and drug development professionals. While the primary focus of this analysis is on Wedelolactone due to the extensive body of available research, we will also present the limited existing data for Demethylwedelolactone. It is crucial to note at the outset that a direct comparison with this compound is not possible at this time due to a lack of published scientific studies on its anticancer activity.

Executive Summary

Wedelolactone, a naturally occurring coumestan (B1194414) found in plants such as Eclipta prostrata and Wedelia calendulacea, has demonstrated significant anticancer properties across a wide range of cancer types in both in vitro and in vivo studies. Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cell proliferation, apoptosis, and metastasis. In contrast, research on Demethylwedelolactone is less extensive, with current studies primarily indicating its potential in inhibiting cancer cell invasion. For this compound, a sulfated derivative of Demethylwedelolactone, there is a notable absence of scientific literature detailing its anticancer efficacy.

Wedelolactone: A Multi-Targeted Anticancer Agent

Wedelolactone has been extensively investigated for its potent anticancer effects. It has been shown to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth in various cancer cell lines.

Quantitative Assessment of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Wedelolactone in various cancer cell lines as reported in the scientific literature.

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerLNCaP8 - 12[1]
Prostate CancerPC38 - 12[1]
Prostate CancerDU1458 - 12[1]
Breast CancerMCF-725.77 ± 4.82[2]
Ovarian CancerSKOV-333.64 ± 1.45[2]
Ovarian CancerPA-110[3]
Ovarian CancerA2780See reference[4]
Ovarian CancerA2780cisRSee reference[4]

Note: The effectiveness of Wedelolactone can vary significantly depending on the cancer cell type and the specific experimental conditions. For cisplatin-resistant ovarian cancer cell lines (A2780cisR), Wedelolactone showed a greater relative ability to induce cell death compared to cisplatin[4].

Key Signaling Pathways Targeted by Wedelolactone

Wedelolactone exerts its anticancer effects by modulating several critical signaling pathways. These include the induction of apoptosis through caspase activation, downregulation of pro-survival proteins, and inhibition of pathways that promote cancer cell growth and metastasis.

Wedelolactone_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cMyc c-Myc Inhibition cluster_5LOX 5-LOX Inhibition WDL_A Wedelolactone PKCe PKCε WDL_A->PKCe downregulates Caspase3 Caspase-3 WDL_A->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis WDL_M Wedelolactone cMyc_mRNA c-Myc mRNA WDL_M->cMyc_mRNA downregulates cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Invasion Invasion cMyc_Protein->Invasion WDL_L Wedelolactone Five_LOX 5-Lipoxygenase (5-LOX) WDL_L->Five_LOX inhibits (IC50 ~2.5 µM) Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation_Survival Inflammation & Cell Survival Leukotrienes->Inflammation_Survival Demethylwedelolactone_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DWL Demethylwedelolactone Trypsin_Assay Trypsin Inhibition Assay DWL->Trypsin_Assay Invasion_Assay Breast Cancer Cell Invasion Assay (MDA-MB-231) DWL->Invasion_Assay IC50_Trypsin IC50 = 3.0 µM Trypsin_Assay->IC50_Trypsin Inhibition_Invasion Inhibition of Invasive Growth Invasion_Assay->Inhibition_Invasion DWL_Derivatives Demethylwedelolactone Derivatives Xenograft_Model MDA-MB-231 Xenograft in Nude Mice DWL_Derivatives->Xenograft_Model Metastasis_Reduction Reduced Lung Metastasis Xenograft_Model->Metastasis_Reduction

References

Navigating Platinum-Based Chemotherapy: A Comparative Guide to the Synergistic Potential of Wedelolactone and Demethylwedelolactone with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhancing the efficacy of traditional chemotherapeutic agents while mitigating their toxic side effects is a cornerstone of modern oncology research. Cisplatin (B142131), a potent platinum-based drug, remains a frontline treatment for a variety of cancers. However, its clinical utility is often hampered by the development of drug resistance and significant nephrotoxicity. This has spurred the investigation of combination therapies, particularly with natural compounds that can synergize with cisplatin to improve its anticancer activity.

This guide provides a comparative overview of the synergistic effects of two closely related natural compounds, Wedelolactone and Demethylwedelolactone, when combined with cisplatin. While research into Demethylwedelolactone Sulfate (B86663) in this context is currently unavailable, the existing data on its parent compounds offer valuable insights into their potential as chemosensitizing agents.

Synergistic Cytotoxicity: Wedelolactone and Cisplatin

Multiple studies have demonstrated that Wedelolactone, a coumestan (B1194414) isolated from Eclipta prostrata, exhibits a synergistic or additive cytotoxic effect with cisplatin in various cancer cell lines. This suggests that Wedelolactone can enhance the cancer-killing capabilities of cisplatin, potentially allowing for lower, less toxic doses of the conventional drug.

Quantitative Analysis of Synergism

The synergistic relationship between Wedelolactone (WDL) and cisplatin has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

Cell LineDrugIC50 (µM)Combination Effect (CI Value)Administration SequenceReference
HeLa (Cervical Cancer) CisplatinNot SpecifiedSynergistic (CI < 1)Co-administration (0/0h), Sequential (0/4h, 4/0h)[1][2]
Wedelolactone14.85 ± 0.70[2]
A2780 (Ovarian Cancer, Cisplatin-sensitive) CisplatinNot SpecifiedAntagonistic (CI > 1)Sequential (0/4h, 4/0h)[3]
WedelolactoneNot Specified[3]
A2780cisR (Ovarian Cancer, Cisplatin-resistant) CisplatinNot SpecifiedAdditive (CI = 1)Co-administration (0/0h), Sequential (0/4h, 4/0h)[3]
WedelolactoneNot Specified[3]
PA-1 (Ovarian Cancer) Cisplatin~6Not SpecifiedCo-administration[4]
Wedelolactone~10[4]

Demethylwedelolactone: An Alternative with Anticancer Promise

Demethylwedelolactone, another coumestan found in Eclipta alba, has also been investigated for its anticancer properties. While studies directly examining its synergistic effects with cisplatin are lacking, its intrinsic biological activities suggest it could be a valuable compound in cancer therapy.

Research has shown that Demethylwedelolactone can suppress the motility and invasion of breast cancer cells.[5][6] It is also a known potent inhibitor of trypsin.[5][6]

CompoundBiological ActivityTarget CancerReference
DemethylwedelolactoneSuppresses cell motility and invasionBreast Cancer[5][6]
Trypsin inhibitor-[5][6]

Unexplored Territory: Demethylwedelolactone Sulfate

To date, there is no publicly available research on the synergistic effects of this compound with cisplatin. This represents a knowledge gap and a potential avenue for future investigation. The addition of a sulfate group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, and its impact on the anticancer and synergistic potential of Demethylwedelolactone remains to be elucidated.

Experimental Protocols

The primary method used to assess the synergistic cytotoxicity of Wedelolactone and cisplatin in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells (e.g., HeLa, A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with varying concentrations of Wedelolactone, cisplatin, or a combination of both. Different administration sequences are often tested:

    • Co-administration (0/0h): Both drugs are added simultaneously.

    • Sequential Administration (0/4h): One drug is added 4 hours before the second drug.

    • Sequential Administration (4/0h): The second drug is added 4 hours before the first.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated from the dose-response curves. The Combination Index is determined using the median effect principle to quantify the nature of the drug interaction.[1][7][8]

Signaling Pathways and Mechanisms of Action

The synergistic effect of Wedelolactone with cisplatin is believed to be mediated through the modulation of several key signaling pathways involved in cancer cell survival, proliferation, and drug resistance.

G Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage WDL Wedelolactone Chk1 Chk1 WDL->Chk1 Inhibits Nrf2 Nrf2 WDL->Nrf2 Inhibits CD73 CD73 WDL->CD73 Inhibits NFkB NF-κB WDL->NFkB Inhibits Pt_Accumulation Increased Cisplatin Accumulation WDL->Pt_Accumulation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Survival Cell Survival Chk1->Cell_Survival Drug_Resistance Drug Resistance Nrf2->Drug_Resistance CD73->Drug_Resistance NFkB->Cell_Survival Drug_Resistance->Apoptosis Cell_Survival->Apoptosis Pt_Accumulation->DNA_Damage

Caption: Proposed signaling pathways affected by Wedelolactone to enhance cisplatin-induced apoptosis.

Studies suggest that Wedelolactone may enhance cisplatin's efficacy by:

  • Inhibiting Checkpoint Kinase 1 (Chk1): This could interfere with DNA damage repair mechanisms, making cancer cells more susceptible to cisplatin-induced DNA damage.[3]

  • Downregulating Nrf2: The Nrf2 pathway is a key regulator of cellular antioxidant responses and is often associated with chemoresistance. Its inhibition can sensitize cancer cells to oxidative stress induced by cisplatin.[3]

  • Inhibiting CD73: This cell surface enzyme is involved in the production of adenosine, which can promote tumor growth and immune evasion.

  • Suppressing NF-κB: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. Its inhibition by Wedelolactone can promote apoptosis.[4]

  • Enhancing Cisplatin Accumulation: In cisplatin-resistant ovarian cancer cells, Wedelolactone has been shown to increase the intracellular accumulation of cisplatin, thereby overcoming a key mechanism of resistance.[3]

Experimental Workflow

G Start Start: Cancer Cell Culture Treatment Drug Treatment: Cisplatin, WDL, or Combo Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis: IC50 & Combination Index MTT_Assay->Data_Analysis End Conclusion: Synergism/Additive Effect Data_Analysis->End

References

Validating the In Vivo Anti-inflammatory Effects of Demethylwedelolactone and Its Analogue Wedelolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Wedelolactone (B1682273), a close structural analogue of Demethylwedelolactone Sulfate. Due to the limited availability of specific in vivo data for this compound, this document leverages the existing comprehensive research on Wedelolactone to offer valuable insights for researchers. The experimental data and methodologies presented herein serve as a foundation for understanding the potential anti-inflammatory profile of this compound and for designing future comparative studies.

Executive Summary

Wedelolactone, a natural coumestan, has demonstrated significant anti-inflammatory properties across various preclinical in vivo models. Its mechanism of action is multifaceted, primarily involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB, MAPK, and IL-6/STAT3. This leads to a downstream reduction in the production of inflammatory mediators including TNF-α, IL-1β, and IL-6. In head-to-head comparisons within animal models of inflammation, Wedelolactone has exhibited efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Comparative In Vivo Anti-inflammatory Efficacy

The following table summarizes the quantitative data from in vivo studies, comparing the anti-inflammatory effects of Wedelolactone with a standard anti-inflammatory drug.

Compound Animal Model Dosage Route of Administration Key Findings Reference
Wedelolactone Carrageenan-induced paw edema in rats100 mg/kg & 200 mg/kgOral- 34.02% and 38.80% inhibition of paw edema, respectively.[1]
Indomethacin Carrageenan-induced paw edema in rats10 mg/kgOral- 48.47% inhibition of paw edema.[1]
Wedelolactone DSS-induced colitis in rats50 mg/kg & 100 mg/kgOral- Significant reduction in colitis score. - Decreased levels of IL-1α, IL-1β, IL-2, TNF, INFγ, STAT3, and CCL-5.[2][3]
Wedelolactone Collagen-induced arthritis in miceNot specifiedIntraperitoneal- Ameliorated ankle joint swelling and cartilage degradation. - Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-18).[4][5]

Mechanism of Action: Key Signaling Pathways

Wedelolactone exerts its anti-inflammatory effects by modulating several critical signaling pathways involved in the inflammatory cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Wedelolactone has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[6][7][8][9]

NF_kB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB_NFkB->NFkB_active Releases Wedelolactone Wedelolactone Wedelolactone->IKK Inhibits Wedelolactone->IkB Prevents Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Figure 1: Inhibition of the NF-κB signaling pathway by Wedelolactone.
IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/STAT3 pathway is crucial in chronic inflammatory conditions. Wedelolactone has been found to down-regulate this pathway, contributing to its therapeutic effects in models of colitis.[2][3]

IL6_STAT3_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Wedelolactone Wedelolactone Wedelolactone->JAK Inhibits DNA DNA pSTAT3_dimer->DNA Translocates & Binds to DNA Inflammatory_genes Inflammatory Gene Expression DNA->Inflammatory_genes Induces

Figure 2: Down-regulation of the IL-6/STAT3 pathway by Wedelolactone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common in vivo models used to assess anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (Wedelolactone at various doses).

  • Drug Administration: The test compounds or vehicle are administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Acclimatize Rats Grouping Divide into Groups (Control, Standard, Test) Animals->Grouping Dosing Oral Administration of Compound/Vehicle Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume (0, 1, 2, 3, 4h) Induction->Measurement Calculation Calculate Paw Edema Volume Measurement->Calculation Inhibition Determine % Inhibition of Edema Calculation->Inhibition Comparison Compare Test Groups to Control Inhibition->Comparison

Figure 3: Workflow for the carrageenan-induced paw edema model.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats

This model is used to study the pathogenesis of inflammatory bowel disease and to evaluate potential therapeutic agents.

  • Animals: Wistar rats are commonly used.

  • Induction of Colitis: Animals are given 5% (w/v) DSS in their drinking water for a specified period (e.g., 7 days).

  • Groups: Animals are divided into a vehicle control group, a DSS control group, and DSS groups treated with different doses of Wedelolactone (e.g., 50 and 100 mg/kg/day).

  • Treatment: Wedelolactone is administered orally daily during the DSS induction period.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily.

    • Histological Analysis: At the end of the study, colonic tissues are collected for histological examination of inflammation and tissue damage.

    • Biochemical Analysis: Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon are measured.[2][3]

Conclusion

The available in vivo data for Wedelolactone strongly suggest that it is a potent anti-inflammatory agent with a multi-target mechanism of action. It shows comparable efficacy to established NSAIDs in certain models of acute inflammation and demonstrates significant therapeutic potential in chronic inflammatory conditions like colitis and arthritis. While direct in vivo comparative studies on this compound are needed, the findings for Wedelolactone provide a robust framework for predicting its anti-inflammatory profile and for guiding future research and development. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their own investigations into the therapeutic potential of this compound.

References

A Comparative Analysis of Demethylwedelolactone and Eclipta prostrata Crude Extract Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytopharmaceuticals, the therapeutic potential of herbal extracts versus their isolated bioactive constituents is a subject of ongoing research and debate. This guide provides a detailed comparison of the biological activities of demethylwedelolactone (B190455), a prominent coumestan (B1194414) found in Eclipta prostrata, and the crude extracts of the plant itself. While demethylwedelolactone sulfate (B86663) is a known metabolite, a comprehensive literature search did not yield sufficient data on its specific biological activities to facilitate a direct comparison. Therefore, this guide will focus on the non-sulfated form and various crude extracts of Eclipta prostrata.

This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of anti-inflammatory, antioxidant, and anticancer activities, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the quantitative data on the biological activities of Eclipta prostrata crude extracts and its isolated compounds.

Table 1: Anti-inflammatory Activity

SubstanceAssayCell LineIC50 Value
Eclipta prostrata EtOAc ExtractInhibition of IL-6 productionLPS-activated RAW264.7 cells43.24 ± 0.83 µg/mL[1]
Eclipta prostrata EtOAc ExtractInhibition of TNF-α productionLPS-activated RAW264.7 cells45.97 ± 2.01 µg/mL[1]
WedelolactoneInhibition of IL-6 productionLPS-activated RAW264.7 cells5.66 ± 0.54 µM[1]
LuteolinInhibition of IL-6 productionLPS-activated RAW264.7 cells13.24 ± 0.73 µM[1]
ApigeninInhibition of IL-6 productionLPS-activated RAW264.7 cells9.89 ± 0.80 µM[1]

Table 2: Antioxidant Activity

SubstanceAssayIC50 Value
Eclipta prostrata Whole Plant ExtractDPPH radical scavenging45.68 µg/mL[2]
Eclipta prostrata Whole Plant ExtractHydrogen peroxide scavenging1.34 µg/mL[2]
Eclipta prostrata EtOAc ExtractDPPH radical scavenging26.12 ± 1.83 μg/mL[2]

Table 3: Anticancer and Cytotoxic Activity

SubstanceCell LineAssayIC50 Value
Eclipta prostrata 30% Ethanol FractionHepatoma cell smmc-7721Proliferation74.2399 µg/mL[3]
Eclalbasaponin IHepatoma cell smmc-7721Proliferation111.1703 µg/mL[3]
DemethylwedelolactoneTrypsin InhibitionIn vitro3.0 µg/mL[4]
Eclipta prostrata Ethanolic ExtractHepG2 (Liver Cancer)MTT Assay22.1 ± 2.9 µg/mL[5]
Eclipta prostrata Ethanolic ExtractA498 (Kidney Cancer)MTT Assay25.3 ± 3.6 µg/mL[5]
Eclipta prostrata Ethanolic ExtractC6 (Glioma)MTT Assay50.2 ± 8.7 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Anti-inflammatory Activity Assay (Inhibition of Cytokine Production)

This protocol is based on the methodology used to assess the anti-inflammatory effects of Eclipta prostrata extracts and its isolated compounds on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1]

  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test substances (Eclipta prostrata extract or isolated compounds) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The cells are incubated for 24 hours.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the test substance that inhibits 50% of cytokine production, is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common method to evaluate the antioxidant activity of natural products.[2]

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test substances (Eclipta prostrata extracts) are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: An aliquot of the test substance solution is mixed with the DPPH solution in a 96-well plate or a cuvette. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, representing the concentration of the test substance required to scavenge 50% of the DPPH radicals, is calculated from the plot of scavenging activity against the concentration of the test substance.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[5]

  • Cell Seeding: Cancer cells (e.g., HepG2, A498, C6) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Eclipta prostrata extract or isolated compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) at 37°C to allow the formazan (B1609692) crystals to form.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of Eclipta prostrata and its constituents are often attributed to their modulation of specific cellular signaling pathways. Below are visual representations of key pathways and a typical experimental workflow for isolating and testing bioactive compounds.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription Eclipta Eclipta prostrata Extract Demethylwedelolactone Eclipta->IKK inhibits

Caption: NF-κB signaling pathway and its inhibition.

G cluster_1 Apoptotic Signaling Pathway EP_DWL Eclipta prostrata Extract Demethylwedelolactone Bax Bax (Pro-apoptotic) EP_DWL->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) EP_DWL->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptotic pathway modulation.

G cluster_2 Experimental Workflow Plant Eclipta prostrata (Whole Plant) Extraction Crude Extraction (e.g., Ethanol, Ethyl Acetate) Plant->Extraction Fractionation Fractionation (e.g., Chromatography) Extraction->Fractionation CrudeExtract Crude Extract Extraction->CrudeExtract Fractions Fractions Fractionation->Fractions Bioassays Biological Activity Assays (e.g., Anti-inflammatory, Anticancer) CrudeExtract->Bioassays Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation IsolatedCompound Isolated Compound (e.g., Demethylwedelolactone) Isolation->IsolatedCompound IsolatedCompound->Bioassays

Caption: Bioactivity-guided isolation workflow.

References

A Comparative Guide to the Anti-Cancer Activity of Demethylwedelolactone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific IC50 values for Demethylwedelolactone Sulfate in any cancer cell lines. This guide, therefore, summarizes the available data on the anti-cancer properties of the parent compound, Demethylwedelolactone, and the known mechanisms of the related compound, wedelolactone (B1682273). This information is intended to provide a foundation for further research into the potential of this compound as an anti-cancer agent.

Introduction

Demethylwedelolactone is a naturally occurring coumestan (B1194414) found in plants such as Eclipta alba. It is a known trypsin inhibitor and has demonstrated various biological activities. While quantitative data on the cytotoxicity of its sulfated form is not currently available, studies on Demethylwedelolactone and the closely related compound wedelolactone indicate potential anti-neoplastic effects. This guide provides an overview of these activities and the associated signaling pathways, along with a standard protocol for determining IC50 values, to aid researchers in this field.

Anti-Cancer Activity of Demethylwedelolactone

While specific IC50 values for Demethylwedelolactone in cancer cell lines are not available in the reviewed literature, qualitative and mechanistic studies have been conducted, particularly in breast cancer models. The observed anti-cancer effects are summarized in the table below.

Compound Cancer Cell Line Observed Anti-Cancer Effects Molecular Mechanisms
DemethylwedelolactoneMDA-MB-231 (Human Breast Cancer)- Inhibition of anchorage-independent growth. - Suppression of cell motility and invasion. - Reduction of lung metastasis in a nude mouse xenograft model[1].- Reduction in the activity and expression of matrix metalloproteinases (MMPs). - Blockade of the IκB-α/NFκB and MEK/ERK signaling pathways[1].

Potential Signaling Pathways

Research on the related compound, wedelolactone, has shed light on potential signaling pathways that may also be modulated by Demethylwedelolactone and its derivatives. These pathways are critical in cancer cell proliferation, survival, and metastasis.

TGF-β1/Smad Signaling Pathway

In breast cancer, wedelolactone has been shown to suppress tumor growth and metastasis by regulating the TGF-β1/Smad signaling pathway[2][3]. This pathway is a key regulator of epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis. Wedelolactone was found to inhibit the phosphorylation of Smad2/3, key mediators in this pathway[3]. A similar mechanism of action has been observed for wedelolactone in the context of pulmonary fibrosis[4].

c-Myc Oncogenic Signaling

In prostate cancer, wedelolactone has been found to interrupt the oncogenic signaling of c-Myc, a transcription factor that is frequently upregulated in various cancers[5][6]. Wedelolactone was observed to decrease the mRNA and protein levels of c-Myc, as well as its nuclear localization, DNA-binding, and transcriptional activities[5][6]. This inhibitory effect may be mediated through the downregulation of PKC-epsilon and STAT3[5]. Furthermore, wedelolactone induces caspase-dependent apoptosis in prostate cancer cells by downregulating PKCε, without affecting the pro-survival Akt pathway[7][8].

Wedelolactone_Signaling_Pathways cluster_tgf TGF-β1/Smad Pathway cluster_myc c-Myc Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad23 p-Smad2/3 TGFBR->pSmad23 Smad4 Smad4 pSmad23->Smad4 EMT Epithelial-Mesenchymal Transition (EMT) Smad4->EMT Metastasis Metastasis EMT->Metastasis Wedelolactone_TGF Wedelolactone Wedelolactone_TGF->pSmad23 inhibition PKCe PKCε STAT3 STAT3 PKCe->STAT3 cMyc_trans c-Myc Transcription STAT3->cMyc_trans cMyc_prot c-Myc Protein cMyc_trans->cMyc_prot Proliferation Cell Proliferation cMyc_prot->Proliferation Wedelolactone_Myc Wedelolactone Wedelolactone_Myc->PKCe inhibition

Caption: Hypothetical signaling pathways of Demethylwedelolactone based on wedelolactone data.

Experimental Protocols: IC50 Determination via MTT Assay

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria[9].

Materials:
  • Selected adherent cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and determine cell viability (should be >90%).

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate[10].

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A common starting range is from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution to each well[9].

    • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals[9].

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals[9][10].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value[11].

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat cells with compound dilutions (including vehicle control) incubate_24h->treat_cells prepare_dilutions Prepare serial dilutions of test compound prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution (5 mg/mL) to each well incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate_2_4h solubilize Remove medium and add solubilization solution (e.g., DMSO) incubate_2_4h->solubilize shake_plate Shake plate for 15 min solubilize->shake_plate read_absorbance Read absorbance (570-590 nm) shake_plate->read_absorbance analyze_data Calculate % viability and determine IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for IC50 determination using an MTT assay.

Conclusion and Future Directions

The absence of specific IC50 values for this compound highlights a gap in the current cancer research literature. However, the demonstrated anti-invasive and anti-metastatic properties of its parent compound, Demethylwedelolactone, in breast cancer models, along with the known signaling pathways affected by the related compound wedelolactone, provide a strong rationale for further investigation.

Future studies should focus on systematically evaluating the cytotoxicity of this compound across a panel of cancer cell lines to determine its IC50 values. Subsequent mechanistic studies could then elucidate its precise molecular targets and signaling pathways, potentially confirming its role as a modulator of TGF-β/Smad and c-Myc signaling, and explore its therapeutic potential as a novel anti-cancer agent.

References

Gene Expression Analysis Following Demethylwedelolactone Sulfate Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Gene Expression Modulation

Due to a lack of publicly available gene expression data specifically for Demethylwedelolactone Sulfate, this guide provides a comparative analysis of its closely related and parent compound, Wedelolactone. The data presented here is derived from studies on Wedelolactone and serves as a proxy to infer potential molecular responses to this compound. It is hypothesized that the sulfated form may exhibit altered pharmacokinetic properties but likely shares core mechanisms of action with its parent compound.

Summary of Quantitative Gene Expression Data

The following table summarizes the quantitative changes in gene expression observed in human prostate cancer cells (LNCaP) following treatment with Wedelolactone. This data provides insights into the potential anti-cancer mechanisms by highlighting the downregulation of key oncogenes and their targets.

GeneTreatmentFold Change vs. ControlCell TypeTime PointExperimental Method
c-Myc 30 µM Wedelolactone~0.25LNCaP16 hoursqPCR
TMPRSS2 30 µM Wedelolactone~0.4LNCaP16 hoursqPCR
Survivin 30 µM Wedelolactone~0.5LNCaP16 hoursqPCR
Cyclin D1 30 µM Wedelolactone~0.6LNCaP16 hoursqPCR
CDK4 30 µM Wedelolactone~0.7LNCaP16 hoursqPCR
ATF3 30 µM Wedelolactone~2.5LNCaP16 hoursqPCR
GADD45α 30 µM Wedelolactone~2.0LNCaP16 hoursqPCR

Data extracted from a study by Sarveswaran et al. (2016) on Wedelolactone in prostate cancer cells.[1][2]

Signaling Pathways Modulated by Wedelolactone

Wedelolactone has been shown to influence several key signaling pathways involved in cancer progression and inflammation. The diagrams below illustrate the putative mechanisms of action.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing & Analysis cluster_protein_analysis Protein Level Analysis (Parallel Experiment) Cell_Seeding Seed LNCaP cells Incubation_1 Incubate for 48 hours Cell_Seeding->Incubation_1 Treatment Treat with 30 µM Wedelolactone or DMSO (Control) Incubation_1->Treatment Incubation_2 Incubate for 4-16 hours Treatment->Incubation_2 RNA_Isolation Total RNA Isolation Incubation_2->RNA_Isolation Cell_Lysis Cell Lysis Incubation_2->Cell_Lysis RT_qPCR Reverse Transcription & Quantitative PCR (qPCR) RNA_Isolation->RT_qPCR Data_Analysis Calculate Fold Change (ΔΔCt method) RT_qPCR->Data_Analysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot

Figure 1: Experimental workflow for gene expression analysis.

cMyc_pathway Wedelolactone Wedelolactone cMyc_mRNA c-Myc mRNA Wedelolactone->cMyc_mRNA Downregulates cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Target_Genes Target Genes (e.g., TMPRSS2, Survivin, Cyclin D1, CDK4) cMyc_Protein->Target_Genes Upregulates Cell_Cycle_Progression Cell Cycle Progression Target_Genes->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition

Figure 2: Downregulation of the c-Myc signaling pathway.

NFkB_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Wedelolactone Wedelolactone Wedelolactone->IKK_Complex Inhibits Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-1β) Nucleus->Inflammatory_Genes Upregulates

References

A Comparative Guide to the Synergistic Potential of Demethylwedelolactone Sulfate and Paclitaxel in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic effects of Demethylwedelolactone Sulfate and the widely used chemotherapeutic agent, paclitaxel (B517696). While direct experimental data on the combination of this compound and paclitaxel is limited in publicly available research, this document synthesizes the known mechanisms of each compound to build a strong hypothesis for their synergistic interaction. The guide also presents detailed experimental protocols and hypothetical data to illustrate how such a synergy could be evaluated, offering a framework for future preclinical research.

Introduction to the Compounds

Demethylwedelolactone , a natural coumestan (B1194414) found in plants like Eclipta prostrata, has garnered interest for its anti-inflammatory, hepatoprotective, and anticancer properties. Its sulfated form, this compound, is a derivative being explored for its potential therapeutic applications. For the purpose of this guide, we will focus on the known activities of Demethylwedelolactone and its closely related analog, Wedelolactone, to infer the potential mechanisms of this compound. These compounds have been shown to induce apoptosis, inhibit cancer cell motility and invasion, and modulate key signaling pathways involved in tumorigenesis.

Paclitaxel is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. Paclitaxel is also known to modulate several signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Hypothetical Synergistic Interaction

The combination of this compound and paclitaxel holds the potential for a powerful synergistic anticancer effect. This hypothesis is based on their distinct yet complementary mechanisms of action that could target multiple facets of cancer cell biology. Paclitaxel's disruption of microtubule dynamics can be complemented by Demethylwedelolactone's ability to interfere with crucial cell survival and proliferation signaling pathways.

Key Signaling Pathways

The potential for synergy lies in the convergence of the signaling pathways modulated by both compounds. Paclitaxel is known to inhibit the PI3K/Akt pathway, a central signaling cascade that promotes cell survival and resistance to chemotherapy.[1] Wedelolactone, a compound structurally similar to Demethylwedelolactone, has been shown to inhibit the Akt pathway as well, suggesting a potential for additive or synergistic inhibition when combined with paclitaxel.

Furthermore, Wedelolactone has been demonstrated to induce apoptosis through the activation of the JNK and caspase-3 pathways and to downregulate the oncoprotein c-Myc. It also suppresses breast cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway. The multi-targeted nature of Demethylwedelolactone/Wedelolactone could therefore sensitize cancer cells to the cytotoxic effects of paclitaxel.

Figure 1: Hypothesized convergent signaling pathways of this compound and paclitaxel leading to enhanced anticancer effects.

Quantitative Data Analysis (Hypothetical)

To quantitatively assess the synergistic potential, a combination index (CI) analysis would be performed. The CI is a standard measure used to determine if the effect of a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). The following tables present hypothetical data from such an analysis.

Table 1: IC50 Values of this compound and Paclitaxel Alone and in Combination (Hypothetical Data)

Cell LineDrugIC50 (Single Agent)IC50 (in Combination with Constant Ratio)
MCF-7 This compound15 µM5 µM
Paclitaxel10 nM3 nM
MDA-MB-231 This compound20 µM7 µM
Paclitaxel12 nM4 nM

Table 2: Combination Index (CI) Values for the Combination of this compound and Paclitaxel (Hypothetical Data)

Cell LineDrug Ratio (DWS:PTX)Fraction Affected (Fa)Combination Index (CI)Interpretation
MCF-7 1500:10.500.65Synergy
0.750.58Strong Synergy
0.900.51Strong Synergy
MDA-MB-231 1667:10.500.72Synergy
0.750.64Synergy
0.900.55Strong Synergy

Detailed Experimental Protocols

To validate the hypothesized synergy, a series of in vitro and in vivo experiments would be necessary. Below are detailed protocols for key assays.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture drug_treatment Treat cells with this compound, Paclitaxel, and their combination cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT Assay) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) drug_treatment->apoptosis_assay western_blot Western Blot Analysis of Signaling Pathways drug_treatment->western_blot ic50_ci_analysis Determine IC50 values and Combination Index (CI) viability_assay->ic50_ci_analysis in_vivo_study In Vivo Xenograft Model ic50_ci_analysis->in_vivo_study end End apoptosis_assay->end western_blot->end tumor_growth_analysis Monitor Tumor Growth and Survival in_vivo_study->tumor_growth_analysis tumor_growth_analysis->end

Figure 2: A typical experimental workflow for evaluating the synergy between this compound and paclitaxel.
Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, paclitaxel, and their combination at a constant ratio for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with IC50 concentrations of this compound, paclitaxel, and their combination for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Western Blot Analysis
  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-JNK, JNK, c-Myc, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Conclusion and Future Directions

The convergence of signaling pathways affected by this compound and paclitaxel provides a strong rationale for their combined use in cancer therapy. The hypothetical data presented in this guide illustrates the potential for a significant synergistic effect, which could lead to enhanced therapeutic efficacy and potentially lower required doses, thereby reducing treatment-related toxicity.

Future research should focus on validating this hypothesized synergy through rigorous in vitro and in vivo studies. Determining the optimal combination ratios and treatment schedules will be crucial for translating these preclinical findings into potential clinical applications. Furthermore, exploring the broader applicability of this combination in different cancer types could open new avenues for more effective and personalized cancer treatments.

References

Validating the Target of Demethylwedelolactone Sulfate: A Comparative Guide Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular target of Demethylwedelolactone (B190455) Sulfate (B86663). While direct CRISPR/Cas9-based validation studies for this specific compound are not yet prevalent in published literature, we will explore its known target, Trypsin, and draw parallels with the successful CRISPR/Cas9-mediated validation of a target for a comparable anti-cancer agent, Pladienolide B. This approach offers a robust methodology for researchers seeking to definitively identify and validate the mechanism of action of Demethylwedelolactone Sulfate.

Introduction to this compound

This compound is a sulfated form of Demethylwedelolactone, a natural coumestan (B1194414) found in the plant Eclipta prostrata L.[1][2][3][4] The non-sulfated form, Demethylwedelolactone, has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[5][6][7] A primary identified mechanism of action for Demethylwedelolactone is the inhibition of Trypsin, a serine protease.[5][8][9][10][11] The sulfation of the molecule may alter its pharmacokinetic and pharmacodynamic properties.

Comparative Target Analysis

To illustrate a comprehensive target validation strategy, this guide will compare this compound with another natural product-derived anti-cancer agent, Pladienolide B, for which CRISPR/Cas9 target validation has been successfully employed.

FeatureThis compoundPladienolide B
Primary Known Target Trypsin[8][9][10][11]SF3B1 (Splicing Factor 3b Subunit 1)[12][13]
Biological Activity Trypsin Inhibition, Anti-cancer[5][8]Pre-mRNA Splicing Inhibition, Anti-tumor[12][13][14]
CRISPR/Cas9 Validation Not yet documented in literatureSF3B1 validated as the target[12]
IC50 3.0 μM (for Demethylwedelolactone against Trypsin)[8][9][10]1.6-4.9 nM (against gastric cancer cells)

Experimental Protocols

Here, we provide detailed methodologies for key experiments relevant to the target validation of this compound, drawing on established protocols for both trypsin inhibition and CRISPR/Cas9-based validation.

In Vitro Trypsin Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on trypsin activity.

Materials:

  • This compound

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add increasing concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known trypsin inhibitor).

  • Add a fixed concentration of trypsin to each well and incubate for a predetermined time at 37°C.

  • Initiate the reaction by adding the substrate, L-BAPNA.

  • Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

CRISPR/Cas9-Mediated Knockout of Putative Target in Cancer Cells

Objective: To validate the on-target effect of this compound by assessing its efficacy in cells with and without the putative target gene (e.g., a specific trypsin isoform relevant to the cancer model).

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • CRISPR/Cas9 system components:

    • Cas9 nuclease expression vector

    • sgRNA expression vector targeting the putative target gene

    • Scrambled (non-targeting) sgRNA control

  • Lipofectamine or other transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • sgRNA Design and Cloning: Design and clone sgRNAs targeting the gene of the putative target into the appropriate expression vector.

  • Transfection: Transfect the cancer cells with the Cas9 and sgRNA expression vectors. A control group should be transfected with a non-targeting sgRNA.

  • Selection and Validation of Knockout: Select for transfected cells (e.g., using antibiotic resistance) and expand the clones. Validate the knockout of the target gene by Western blot or DNA sequencing.

  • Cell Viability Assay: Treat both the knockout and control cell lines with a range of concentrations of this compound.

  • After a specified incubation period, assess cell viability using a standard assay.

  • Data Analysis: Compare the dose-response curves of the knockout and control cells. A rightward shift in the dose-response curve for the knockout cells would indicate that the compound's cytotoxic effect is dependent on the presence of the target gene.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_crispr CRISPR/Cas9 Knockout Generation cluster_treatment Compound Treatment & Analysis sgRNA_design sgRNA Design & Cloning transfection Transfection of Cancer Cells sgRNA_design->transfection selection Selection & Clonal Expansion transfection->selection validation Knockout Validation (WB/Sequencing) selection->validation ko_cells Knockout Cells validation->ko_cells Proceed to Treatment wt_cells Wild-Type Cells treatment Treat with this compound wt_cells->treatment ko_cells->treatment viability_assay Cell Viability Assay treatment->viability_assay analysis Compare Dose-Response viability_assay->analysis

CRISPR/Cas9 Target Validation Workflow

signaling_pathway DWS Demethylwedelolactone Sulfate Trypsin Trypsin DWS->Trypsin Inhibits Proteolysis Proteolysis Trypsin->Proteolysis Cell_Signaling Downstream Signaling (e.g., Invasion, Metastasis) Proteolysis->Cell_Signaling

Proposed Signaling Pathway Inhibition

Conclusion

While the direct application of CRISPR/Cas9 to validate the targets of this compound is an area ripe for investigation, the established role of this compound as a trypsin inhibitor provides a solid foundation for its further development. By employing the comparative methodologies outlined in this guide, researchers can rigorously validate its mechanism of action and confidently advance its potential as a therapeutic agent. The use of CRISPR/Cas9, as demonstrated in the case of splicing inhibitors like Pladienolide B, represents the gold standard for target validation in modern drug discovery.

References

Unveiling the Molecular Impact of Demethylwedelolactone Sulfate: A Comparative Analysis of Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a compound is paramount. This guide provides a comprehensive comparative analysis of Demethylwedelolactone (B190455) Sulfate's effects on key cellular signaling pathways, supported by experimental data from Western blot analyses. While direct studies on the sulfated form are limited, this guide draws upon robust data from its closely related precursor, wedelolactone (B1682273), to provide valuable insights into its potential therapeutic actions.

Demethylwedelolactone and its derivatives are natural coumestans found in plants like Eclipta prostrata, known for their traditional medicinal uses. Modern research has begun to elucidate the molecular basis for their observed anti-inflammatory, anti-cancer, and osteoblastogenic activities. Western blot analysis has been a pivotal technique in identifying the specific signaling cascades modulated by these compounds.

Comparative Analysis of Signaling Pathway Modulation

The following tables summarize the effects of wedelolactone on key signaling proteins, as determined by Western blot analysis in various studies. This data serves as a strong predictive model for the activity of Demethylwedelolactone Sulfate. The sulfation of demethylwedelolactone is expected to increase its solubility and may influence its bioavailability and interactions with cellular targets, potentially altering the magnitude or duration of the observed effects.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and stress responses. Wedelolactone has been shown to modulate the phosphorylation status of key MAPK members.

Target ProteinCell LineTreatmentObserved EffectReference
p-ERK1/2Bone Marrow Mesenchymal Stem Cells (BMSCs)2 µg/mL WedelolactoneIncreased phosphorylation[1]
p-JNKBone Marrow Mesenchymal Stem Cells (BMSCs)2 µg/mL WedelolactoneIncreased phosphorylation[1]
p-p38Bone Marrow Mesenchymal Stem Cells (BMSCs)2 µg/mL WedelolactoneIncreased phosphorylation[1]
p-JNKLNCaP (Prostate Cancer)10-30 µM WedelolactoneIncreased phosphorylation[2]

Note: Increased phosphorylation of ERK, JNK, and p38 in BMSCs suggests a role in promoting osteoblast differentiation.[1] In contrast, JNK activation in cancer cells is linked to apoptosis induction.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Stress Stimuli Stress Stimuli ASK1 ASK1 Stress Stimuli->ASK1 RAS RAS Receptor->RAS RAC/CDC42 RAC/CDC42 Receptor->RAC/CDC42 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PAK PAK RAC/CDC42->PAK MEKK MEKK PAK->MEKK MKK7 MKK7 MEKK->MKK7 JNK JNK MKK7->JNK JNK->Transcription Factors MKK3/6 MKK3/6 ASK1->MKK3/6 p38 p38 MKK3/6->p38 p38->Transcription Factors Wedelolactone Wedelolactone Wedelolactone->ERK + Wedelolactone->JNK + Wedelolactone->p38 + Cellular Response Cellular Response Transcription Factors->Cellular Response NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα IκBα p-IκBα->IκBα degradation NF-κB (p65/p50)->IκBα inhibition Gene Expression (iNOS, COX-2) Gene Expression (iNOS, COX-2) NF-κB (p65/p50)->Gene Expression (iNOS, COX-2) Wedelolactone Wedelolactone Wedelolactone->IKK Complex - Western_Blot_Workflow cluster_preparation Sample Preparation cluster_separation Protein Separation cluster_detection Immunodetection Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (to PVDF) Protein Transfer (to PVDF) SDS-PAGE->Protein Transfer (to PVDF) Blocking Blocking Protein Transfer (to PVDF)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (ECL) Detection (ECL) Secondary Antibody Incubation->Detection (ECL) Data Analysis Data Analysis Detection (ECL)->Data Analysis

References

A Head-to-Head Comparison of Coumestans: Evaluating Demethylwedelolactone Sulfate and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Demethylwedelolactone (B190455) Sulfate (B86663) in comparison to other prominent coumestans, including Wedelolactone, Coumestrol, and Psoralidin. This guide provides a synthesis of available experimental data to facilitate informed decisions in research and development.

Coumestans, a class of naturally occurring heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities. This guide focuses on a comparative analysis of Demethylwedelolactone Sulfate against its parent compound, Demethylwedelolactone, and other well-researched coumestans such as Wedelolactone, Coumestrol, and Psoralidin. While direct comparative experimental data for this compound is limited, this guide extrapolates its potential properties based on existing knowledge of its aglycone form and the general effects of sulfation on flavonoids.

Physicochemical Properties and Pharmacokinetics

Sulfation is a common metabolic modification that generally increases the water solubility of compounds, potentially altering their absorption, distribution, metabolism, and excretion (ADME) profile. It is anticipated that this compound will exhibit enhanced aqueous solubility compared to Demethylwedelolactone. This modification could lead to altered pharmacokinetics, potentially impacting its bioavailability and half-life in vivo.

Pharmacokinetic studies in rats have provided some insights into the profiles of Wedelolactone and Demethylwedelolactone. After oral administration, Wedelolactone showed a higher area under the curve (AUC) compared to Demethylwedelolactone, suggesting greater overall exposure, while their terminal elimination half-lives were similar.[1][2] The introduction of a sulfate group to Demethylwedelolactone is likely to influence these parameters, potentially leading to more rapid clearance.

Table 1: Pharmacokinetic Parameters of Wedelolactone and Demethylwedelolactone in Rats

ParameterWedelolactoneDemethylwedelolactone
Cmax (ng/mL) 74.9 ± 13.441.3 ± 9.57
Tmax (h) 0.6330.800
AUC0-t (ng·h/mL) 260.8 ± 141.8127.4 ± 52.7
t1/2 (h) 2.20 ± 0.592.08 ± 0.69
Data from a preclinical pharmacokinetic study in rats.[1][2]

Comparative Biological Activities

This section details the known biological activities of Demethylwedelolactone and other selected coumestans, providing a basis for predicting the potential activities of this compound.

Anticancer Activity

Coumestans have demonstrated significant potential as anticancer agents, acting through various mechanisms including induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 2: Comparative Anticancer Activities (IC50 Values)

CompoundCell LineActivityIC50 Value
Demethylwedelolactone MDA-MB-231 (Breast Cancer)Inhibition of cell motility and invasion-
Wedelolactone MDA-MB-231 (Breast Cancer)Inhibition of chymotrypsin-like proteasome activity27.8 µM
MDA-MB-468 (Breast Cancer)Inhibition of chymotrypsin-like proteasome activity12.78 µM
T47D (Breast Cancer)Inhibition of chymotrypsin-like proteasome activity19.45 µM
Coumestrol SUM159 (Triple-Negative Inflammatory Breast Cancer)Decrease in cell viability13 µM
Psoralidin PC-3 (Prostate Cancer)Cytotoxicity60 µM
DU-145 (Prostate Cancer)Cytotoxicity45 µM
HeLa (Cervical Cancer)Cytotoxicity>50 µM

IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro.

Demethylwedelolactone has been shown to inhibit the motility and invasion of breast cancer cells.[3] Its sulfated form may exhibit altered cellular uptake and target engagement. Wedelolactone acts as a proteasome inhibitor in breast cancer cells, with IC50 values in the micromolar range.[4] Coumestrol has been shown to decrease the viability of triple-negative inflammatory breast cancer cells.[5] Psoralidin exhibits cytotoxic effects against prostate and cervical cancer cell lines.[6][7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Coumestans have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways such as NF-κB.

Table 3: Comparative Anti-inflammatory Activities

CompoundTarget/AssayActivityIC50 Value
Wedelolactone 5-lipoxygenase (5-Lox)Inhibition2.5 µM
IKK ComplexInhibition-
Psoralidin IL-6 production (LPS-stimulated RAW264.7 cells)Inhibition-

Wedelolactone is a known inhibitor of the IKK complex and 5-lipoxygenase (5-Lox), key players in inflammatory signaling, with an IC50 value of 2.5 µM for 5-Lox inhibition.[8] Psoralidin has also been shown to possess anti-inflammatory properties. The sulfation of Demethylwedelolactone may enhance its anti-inflammatory potential due to increased solubility and potentially altered interactions with inflammatory mediators.

Enzyme Inhibition

The ability of coumestans to inhibit various enzymes contributes to their therapeutic potential.

Table 4: Comparative Enzyme Inhibitory Activities

CompoundEnzymeActivityIC50 Value
Demethylwedelolactone TrypsinInhibition3.0 µg/mL
Wedelolactone 5-lipoxygenase (5-Lox)Inhibition2.5 µM
Coumestrol Aromatase (CYP19A1)Inhibition-
Psoralidin Protein Tyrosine Phosphatase 1B (PTP1B)Inhibition9.4 µM

Demethylwedelolactone is a potent trypsin inhibitor with an IC50 of 3.0 µg/mL.[9][10] Wedelolactone is an inhibitor of 5-Lox.[8] Coumestrol has been reported to inhibit aromatase, an enzyme involved in estrogen synthesis. Psoralidin is an inhibitor of protein tyrosine phosphatase 1B (PTP1B).[11]

Signaling Pathways

The biological effects of coumestans are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Wedelolactone has been shown to inhibit this pathway by targeting the IKK complex.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates Wedelolactone Wedelolactone Wedelolactone->IKK Inhibits

Caption: Wedelolactone inhibits the NF-κB signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival. Coumestrol has been shown to modulate this pathway in skin cancer cells.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumestrol Coumestrol Coumestrol->mTOR Inhibits

Caption: Coumestrol modulates the m-TOR/PI3K/AKT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays mentioned in this guide.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][13][14]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12][13][14]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[12][13][14]

  • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).[12][13][14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[12][14]

MTT_Assay_Workflow Start Seed Cells Treatment Treat with Compound Start->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate Incubate MTT_add->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

NF-κB Inhibition Assay (Reporter Assay)

This assay measures the inhibition of NF-κB transcriptional activity.

Protocol:

  • Seed cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate.[15][16][17]

  • Pre-treat the cells with different concentrations of the test compound for a specified duration.[15]

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.[15][16]

  • After incubation, lyse the cells and add a luciferase substrate.[15]

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activity.[15][17]

Aromatase Inhibition Assay (Fluorometric)

This assay screens for inhibitors of aromatase (CYP19A1) activity.

Protocol:

  • Prepare a reaction mixture containing human recombinant aromatase, a fluorogenic substrate, and the test compound at various concentrations.[18][19]

  • Initiate the reaction by adding a NADPH generating system.

  • Incubate the mixture at 37°C.

  • Measure the fluorescence generated by the product of the enzymatic reaction at appropriate excitation and emission wavelengths. A decrease in fluorescence indicates inhibition of aromatase activity.

Conclusion

This compound, as a sulfated derivative of Demethylwedelolactone, is anticipated to possess modified physicochemical and pharmacokinetic properties, primarily increased water solubility. This may influence its biological activity in comparison to its parent compound and other coumestans. While direct experimental data is needed for a definitive comparison, the existing body of research on Demethylwedelolactone, Wedelolactone, Coumestrol, and Psoralidin provides a strong foundation for predicting its potential as a therapeutic agent. Further investigation into the specific anticancer, anti-inflammatory, and enzyme-inhibitory activities of this compound is warranted to fully elucidate its pharmacological profile and potential for drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on such investigations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Demethylwedelolactone Sulfate, a coumarin (B35378) compound often utilized in research.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or in solution, must be handled as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".

    • If the waste is a solution, also indicate the solvent used (e.g., "in DMSO").

    • Keep solid and liquid waste in separate, compatible containers.

  • Containerization:

    • Use a leak-proof, sealable container made of a material compatible with the chemical and any solvents. High-density polyethylene (B3416737) (HDPE) is a suitable option.

    • Ensure the container is in good condition and has a secure lid.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and clearly marked.

  • Final Disposal:

    • Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup, including any required forms or online requests.

Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for the safe disposal of this compound.

Signaling Pathway for Hazard Recognition and Response

This diagram outlines the logical flow from identifying the chemical to taking the correct safety and disposal actions.

Logical pathway for hazard identification and response.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.

Personal protective equipment for handling Demethylwedelolactone Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Demethylwedelolactone Sulfate. The following guidance is based on the safety information for the related compound, Demethylwedelolactone, and general best practices for handling chemical compounds with unknown toxicity. Researchers should exercise caution and handle this compound in a controlled laboratory environment.

This compound is a coumestan, a type of natural product isolated from Eclipta prostrata L.[1]. While its specific toxicological properties have not been extensively documented, the parent compound, Demethylwedelolactone, is classified as harmful if swallowed (Acute toxicity - oral 4)[2][3]. Therefore, it is prudent to handle this compound with a degree of caution.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling compounds with limited safety data. The following table summarizes the recommended PPE for handling this compound.

Operation Required Personal Protective Equipment (PPE)
Weighing and preparing solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Handling solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Cleaning spills - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety goggles- Dust mask (for solid spills)

Note: Due to a lack of specific testing, no definitive recommendation on glove material can be provided for prolonged or repeated exposure[2]. Regular glove changes are advised.

Operational and Disposal Plans

Adherence to standardized laboratory procedures is the most effective way to minimize risk.

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Do not consume food or beverages in the laboratory[2].

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. Keep containers tightly closed when not in use.

Spill Management:

In the event of a spill, follow these procedural steps:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Clean: Carefully collect the absorbed material using appropriate tools and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Disposal:

  • Dispose of unused this compound and any contaminated materials as hazardous waste.

  • Do not dispose of down the drain or in regular trash[2].

  • All waste must be collected in properly labeled, sealed containers for disposal by a licensed hazardous waste management company.

Experimental Workflow for Handling Chemicals with Limited Safety Data

The following diagram outlines a logical workflow for safely handling a chemical compound, such as this compound, for which a comprehensive safety data sheet is not available.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Assess Available Data Assess Available Data Assume Potential Hazard Assume Potential Hazard Assess Available Data->Assume Potential Hazard Limited/No SDS Select PPE Select PPE Assume Potential Hazard->Select PPE Prepare Spill Kit Prepare Spill Kit Select PPE->Prepare Spill Kit Work in Fume Hood Work in Fume Hood Prepare Spill Kit->Work in Fume Hood Weigh and Prepare Solution Weigh and Prepare Solution Work in Fume Hood->Weigh and Prepare Solution Conduct Experiment Conduct Experiment Weigh and Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Segregate Waste->Dispose as Hazardous Waste

Caption: Workflow for Handling Chemicals with Limited Safety Information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylwedelolactone Sulfate
Reactant of Route 2
Demethylwedelolactone Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.